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3,4-dihydro-2H-1,4-benzoxazin-2-ylmethanol hydrochloride Documentation Hub

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  • Product: 3,4-dihydro-2H-1,4-benzoxazin-2-ylmethanol hydrochloride
  • CAS: 90609-95-3

Core Science & Biosynthesis

Foundational

A Strategic Guide to Unveiling the In-Vitro Mechanism of Action for 3,4-dihydro-2H-1,4-benzoxazin-2-ylmethanol hydrochloride

Preamble: The Benzoxazine Scaffold - A Realm of Untapped Potential To the seasoned researcher, the 3,4-dihydro-2H-1,4-benzoxazine core is more than a mere heterocyclic arrangement; it is a privileged scaffold in the land...

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Author: BenchChem Technical Support Team. Date: March 2026

Preamble: The Benzoxazine Scaffold - A Realm of Untapped Potential

To the seasoned researcher, the 3,4-dihydro-2H-1,4-benzoxazine core is more than a mere heterocyclic arrangement; it is a privileged scaffold in the landscape of medicinal chemistry.[1][2] Its derivatives have demonstrated a remarkable breadth of biological activities, engaging with a wide array of cellular targets to elicit responses ranging from anticancer and antimicrobial to neuroprotective and anti-inflammatory effects.[3][4][5][6][7] This inherent versatility is precisely what brings us to the subject of this guide: 3,4-dihydro-2H-1,4-benzoxazin-2-ylmethanol hydrochloride.

A critical survey of the current scientific literature reveals a conspicuous knowledge gap: while the synthesis of this specific molecule is documented, its biological activity and, more importantly, its in-vitro mechanism of action remain largely unexplored.[8] This guide, therefore, is not a retrospective summary of established facts. Instead, it is a forward-looking strategic framework—a detailed experimental roadmap designed to systematically investigate, characterize, and ultimately elucidate the core mechanism of this promising, yet enigmatic, compound. We will proceed by postulating potential mechanisms based on the activities of its structural relatives and detailing the rigorous in-vitro methodologies required to validate or refute these hypotheses.

Section 1: Foundational Mechanistic Screening - A Broad Net for Biological Activity

Before delving into complex signaling pathways, it is imperative to establish a foundational understanding of the compound's general biological impact. The initial screening phase is designed to answer a fundamental question: In a cellular context, what is the primary observable effect of 3,4-dihydro-2H-1,4-benzoxazin-2-ylmethanol hydrochloride? We will begin by assessing its impact on cell viability and its potential as an enzyme inhibitor, two areas where benzoxazine derivatives have shown significant promise.

Cytotoxicity and Antiproliferative Potential

Numerous benzoxazine derivatives have exhibited potent antiproliferative effects against various cancer cell lines.[1][4] The underlying mechanisms are diverse, with some derivatives acting as Histone Deacetylase (HDAC) inhibitors and others inducing DNA damage.[9][10] Therefore, a primary and logical starting point is to determine if our compound of interest shares this cytotoxic potential.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.

  • Cell Seeding: Plate human cancer cell lines (e.g., PC-3 for prostate, MDA-MB-231 for breast, U-87 MG for glioblastoma) in 96-well plates at a density of 5,000-10,000 cells per well. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of 3,4-dihydro-2H-1,4-benzoxazin-2-ylmethanol hydrochloride in a suitable solvent (e.g., DMSO). Perform serial dilutions to create a range of concentrations (e.g., 0.1 µM to 100 µM). Treat the cells with these concentrations and include a vehicle control (DMSO alone).

  • Incubation: Incubate the treated cells for 48-72 hours.

  • MTT Addition: Add MTT reagent to each well and incubate for 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., acidified isopropanol) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well using a microplate reader at 570 nm.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and use a non-linear regression model to determine the half-maximal inhibitory concentration (IC₅₀).

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_cells Seed Cancer Cell Lines (e.g., PC-3, MDA-MB-231) treat Treat Cells with Compound (48-72h Incubation) prep_cells->treat prep_compound Prepare Serial Dilutions of Test Compound prep_compound->treat add_mtt Add MTT Reagent (4h Incubation) treat->add_mtt solubilize Solubilize Formazan Crystals add_mtt->solubilize read Measure Absorbance (570 nm) solubilize->read calculate Calculate % Viability vs. Vehicle Control read->calculate determine_ic50 Determine IC50 Value calculate->determine_ic50

Caption: Workflow for determining compound IC₅₀ via MTT assay.

Broad-Spectrum Enzyme Inhibition Screening

The benzoxazine scaffold is a versatile pharmacophore known to inhibit various enzymes. For instance, derivatives have been developed as potent and selective inhibitors of cyclooxygenase (COX) enzymes, key players in inflammation.[5] Others have shown activity against thrombin, a critical enzyme in the coagulation cascade.[11] A logical next step is to screen our compound against a panel of relevant enzymes.

Target ClassSpecific Enzyme(s)Rationale based on Derivatives
Proteases Thrombin, Factor XaAntithrombotic activity of benzoxazine derivatives.[11]
Oxidoreductases COX-1, COX-2Anti-inflammatory potential.[5]
Kinases Panel of cancer-related kinasesBroad antiproliferative potential.
Other Histone Deacetylases (HDACs)Known anticancer mechanism for some benzoxazines.[9]

This protocol provides a general template that can be adapted for various enzymes using specific fluorogenic substrates.

  • Reagent Preparation: Prepare assay buffer, a stock solution of the enzyme, a stock solution of the fluorogenic substrate, and serial dilutions of the test compound.

  • Assay Plate Setup: In a 96-well or 384-well black plate, add the assay buffer.

  • Compound Addition: Add the test compound at various concentrations to the appropriate wells. Include wells for a positive control (known inhibitor) and a negative control (vehicle).

  • Enzyme Addition: Add the enzyme to all wells except for the substrate control (blank) wells. Incubate for a pre-determined time (e.g., 15 minutes) to allow for compound-enzyme interaction.

  • Reaction Initiation: Add the fluorogenic substrate to all wells to start the reaction.

  • Kinetic Reading: Immediately place the plate in a fluorescence plate reader and measure the fluorescence intensity over time.

  • Data Analysis: Calculate the reaction rate (slope of the fluorescence vs. time plot) for each well. Determine the percent inhibition for each compound concentration relative to the negative control. Plot percent inhibition against compound concentration to calculate the IC₅₀ value.

Section 2: Delving Deeper - Elucidating Specific Mechanisms

The results from the foundational screening will guide the subsequent, more focused investigations. If, for instance, the compound shows significant cytotoxicity against cancer cells, the next logical step is to investigate the mechanism of cell death. If it inhibits a specific enzyme, the follow-up work would involve detailed kinetic studies.

Investigating Neuroprotective Potential via Antioxidant Activity

Several 8-amino-1,4-benzoxazine derivatives have been synthesized and evaluated as potent neuroprotective antioxidants.[3][12] They protect neuronal cells from oxidative stress-mediated degeneration. This provides a strong rationale for evaluating our compound's ability to mitigate oxidative stress.

The CAA measures the ability of a compound to prevent the oxidation of a fluorescent probe (DCFH-DA) within cells.

  • Cell Culture: Seed a suitable cell line (e.g., human hepatocarcinoma HepG2) in a 96-well plate.

  • Compound Loading: Treat the cells with the test compound at various concentrations for 1 hour.

  • Probe Addition: Add the 2',7'-Dichlorofluorescin diacetate (DCFH-DA) probe. DCFH-DA is non-fluorescent but is converted to the highly fluorescent DCF upon intracellular oxidation.

  • Oxidant Exposure: Add a free radical generator, such as AAPH, to induce oxidative stress.

  • Fluorescence Measurement: Measure the fluorescence intensity at time zero and at regular intervals for 1 hour using a fluorescence plate reader.

  • Data Analysis: Calculate the area under the curve from the fluorescence vs. time plot. Determine the percent inhibition of oxidation at each compound concentration compared to the control.

G ROS Reactive Oxygen Species (e.g., from AAPH) Cell Cellular Components (Lipids, Proteins, DNA) ROS->Cell Oxidizes Compound 3,4-dihydro-2H-1,4-benzoxazin- 2-ylmethanol hydrochloride Compound->ROS Scavenges / Neutralizes Damage Oxidative Damage & Cell Death Cell->Damage Leads to

Caption: Hypothesized antioxidant mechanism of action.

Exploring Vasorelaxant Properties: A Focus on Ion Channels

Isosteric replacements in the related 2,2-dimethylchroman scaffold have led to 2,2-dimethyl-3,4-dihydro-2H-1,4-benzoxazines that act as vascular smooth muscle relaxants.[13][14] The mechanism for the most potent of these derivatives was found to be the blockade of calcium entry, a key process in muscle contraction.[14] This precedent warrants an investigation into our compound's effect on vascular tissue.

This ex-vivo assay uses isolated aortic rings from rats to directly measure the effect of a compound on vascular tone.

  • Tissue Preparation: Isolate the thoracic aorta from a euthanized rat and cut it into 2-3 mm rings.

  • Organ Bath Setup: Mount the aortic rings in an organ bath filled with Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O₂ / 5% CO₂. Connect the rings to an isometric force transducer to record changes in tension.

  • Pre-contraction: Induce a stable contraction in the aortic rings using a vasoconstrictor, such as phenylephrine or a high concentration of potassium chloride (KCl).

  • Cumulative Concentration-Response Curve: Once the contraction is stable, add the test compound to the organ bath in a cumulative manner, increasing the concentration stepwise.

  • Data Recording: Record the relaxation response at each concentration until a maximal response is achieved or the concentration range is exhausted.

  • Analysis: Express the relaxation as a percentage of the pre-contraction tension. Plot the percentage relaxation against the log concentration of the compound to determine the EC₅₀ (half-maximal effective concentration).

Conclusion: Charting the Course for Mechanistic Discovery

The journey to elucidate the in-vitro mechanism of action for 3,4-dihydro-2H-1,4-benzoxazin-2-ylmethanol hydrochloride begins not with a known answer, but with a structured inquiry. The experimental workflows detailed in this guide provide a comprehensive, multi-pronged strategy to systematically uncover its biological function. By initially casting a wide net through cytotoxicity and broad enzyme screening, and subsequently launching focused investigations based on the rich pharmacology of its chemical cousins—be it in neuroprotection, inflammation, or vasorelaxation—we can transform this uncharacterized molecule into a well-defined lead compound. The true value of this guide lies in its application: it is a call to the bench, a framework for discovery, and the first step in unlocking the therapeutic potential of a promising new chemical entity.

References

  • Jurc, M., et al. (2008). 3,4-Dihydro-2H-1,4-benzoxazine Derivatives Combining Thrombin Inhibitory and Glycoprotein IIb/IIIa Receptor Antagonistic Activity as a Novel Class of Antithrombotic Compounds with Dual Function. Journal of Medicinal Chemistry. [Link]

  • Largeron, M., et al. (1999). Synthesis and in Vitro Evaluation of New 8-Amino-1,4-benzoxazine Derivatives as Neuroprotective Antioxidants. Journal of Medicinal Chemistry. [Link]

  • Masuoka, Y., et al. (1986). Syntheses of 3, 4-Dihydro-2H-1, 4-benzoxazine-2-acetates and Related Compounds. Chemical and Pharmaceutical Bulletin. [Link]

  • Al-Suwaidan, I. A., et al. (2023). Rational Design, Synthesis, and Anti-Proliferative Evaluation of Novel 4-Aryl-3,4-Dihydro-2H-1,4-Benzoxazines. Molecules. [Link]

  • Kumar, A., et al. (2022). Synthesis, in vitro COX-1/COX-2 inhibition testing and molecular docking study of novel 1,4-benzoxazine derivatives. New Journal of Chemistry. [Link]

  • Largeron, M., et al. (1999). Synthesis and in vitro evaluation of new 8-amino-1,4-benzoxazine derivatives as neuroprotective antioxidants. PubMed. [Link]

  • Kotha, S., Bindra, V., & Kuki, A. (1994). SYNTHESIS AND REACTIONS OF 3,4-DIHYDRO-2H-1,4-BENZOXAZINE DERIVATIVES. Semantic Scholar. [Link]

  • Muftah, M. S. (2024). Studies on Benzoxazine Derivaties. International Journal for Research in Applied Science & Engineering Technology. [Link]

  • Patel, P., et al. (2024). 1,4 Benzoxazine Derivatives: Synthesis, In-Silico Studies And Antimicrobial Evaluation. Journal of Advanced Scientific Research. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 3,4-Dihydro-2H-1,4-benzoxazines. Organic Chemistry Portal. [Link]

  • Nguyen, T. H. T., et al. (2018). Obtainment of 3,4-dihydro-2H-1,4-benzoxazine enantiopure analogues for potential biological applications. Prime Scholars. [Link]

  • Journal of Medicinal Chemistry. (2023). Structure-Based Discovery of Potent Orally Bioavailable Benzoxazepinone-Based WD Repeat Domain 5 Inhibitors. PubMed Central. [Link]

  • MedChemComm. (2019). 2,2-Dimethyl-3,4-dihydro-2H-1,4-benzoxazines as isosteres of 2,2-dimethylchromans acting as inhibitors of insulin release and vascular smooth muscle relaxants. PubMed Central. [Link]

  • Nguyen, T. P. L., et al. (2023). Novel (E)-3-(3-Oxo-4-substituted-3,4-dihydro-2H-benzo[b][4][11]oxazin-6-yl)-N-hydroxypropenamides as Histone Deacetylase Inhibitors: Design, Synthesis and Bioevaluation. PubMed. [Link]

  • Royal Society of Chemistry. (2019). 2,2-Dimethyl-3,4-dihydro-2H-1,4-benzoxazines as isosteres of 2,2-dimethylchromans acting as inhibitors of insulin release and vascular smooth muscle relaxants. MedChemComm. [Link]

  • ResearchGate. (2021). 3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives - Chemistry and bioactivities. ResearchGate. [Link]

  • Frontiers in Pharmacology. (2024). 2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells. PubMed Central. [Link]

  • Open Targets Platform. (n.d.). CHEMBL5404648 profile page. Open Targets Platform. [Link]

  • Frontiers. (n.d.). Table S8 The list of potential therapeutic targets. Frontiers. [Link]

Sources

Exploratory

Crystallographic Characterization and X-Ray Diffraction Analysis of 3,4-Dihydro-2H-1,4-benzoxazin-2-ylmethanol Hydrochloride

Executive Summary & Pharmacological Relevance The 1,4-benzoxazine scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized in the design of neuroprotective agents, antibacterial compounds, and c...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Relevance

The 1,4-benzoxazine scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized in the design of neuroprotective agents, antibacterial compounds, and cardiovascular drugs [1]. Specifically, 3,4-dihydro-2H-1,4-benzoxazin-2-ylmethanol hydrochloride (CAS: 90609-95-3; Formula: C9​H12​ClNO2​ ; MW: 201.65 g/mol ) serves as a critical synthetic intermediate and a valuable fragment in fragment-based drug discovery (FBDD), notably in screening against oncogenic targets such as the protein tyrosine phosphatase SHP2[2].

Understanding the precise three-dimensional architecture of this molecule in the solid state is paramount. The spatial orientation of the 2-hydroxymethyl group and the conformation of the oxazine ring dictate the molecule's hydrogen-bonding vectors, which directly influence its binding affinity to target proteins. This technical guide provides an in-depth, self-validating methodology for the crystallization, Single-Crystal X-Ray Diffraction (SCXRD) analysis, and structural elucidation of this critical hydrochloride salt.

Experimental Design: Crystallization of the Hydrochloride Salt

Obtaining diffraction-quality single crystals of hydrochloride salts presents unique thermodynamic challenges. Direct evaporation of polar solvents often leads to rapid nucleation, resulting in twinned crystals or microcrystalline powders that are entirely unsuitable for high-resolution SCXRD.

Causality in Solvent Selection

To achieve a highly ordered crystal lattice, we must control the rate at which the solution approaches the metastable zone of supersaturation. For 3,4-dihydro-2H-1,4-benzoxazin-2-ylmethanol hydrochloride, methanol (MeOH) serves as an excellent primary solvent due to its ability to disrupt the strong ionic interactions between the protonated amine and the chloride anion. Diethyl ether ( Et2​O ) is selected as the antisolvent because it is highly miscible with methanol but acts as a poor solvent for the ionic salt, driving slow precipitation.

Protocol: Vapor Diffusion Method (Self-Validating System)

This protocol employs a vapor diffusion technique to ensure defect-free crystal growth. The system is self-validating: the appearance of discrete, highly transparent prismatic crystals indicates successful controlled nucleation, whereas the appearance of opaque clusters indicates a failed diffusion rate (often due to an unsealed chamber).

  • Dissolution: Dissolve 50 mg of highly pure (>99%) 3,4-dihydro-2H-1,4-benzoxazin-2-ylmethanol hydrochloride in 2.0 mL of anhydrous methanol in a 5 mL inner glass vial. Sonicate briefly to ensure complete dissolution.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter to remove any microscopic nucleation seeds (dust or undissolved particulates).

  • Chamber Assembly: Place the uncapped 5 mL inner vial into a larger 20 mL outer scintillation vial containing 5.0 mL of anhydrous diethyl ether.

  • Sealing and Incubation: Seal the outer vial tightly with a Teflon-lined cap and wrap it with Parafilm. Store the chamber in a vibration-free, temperature-controlled environment at 20 °C.

  • Harvesting: Over 5–7 days, the volatile diethyl ether will slowly diffuse into the methanol solution. Harvest the resulting colorless, prismatic crystals directly into a drop of perfluoropolyether (PFPE) oil to prevent solvent loss and lattice degradation prior to mounting.

G A Synthesis & Purification B HCl Salt Formation (Et2O/HCl) A->B Yields Freebase C Solvent Screening (MeOH, EtOH, MeCN) B->C Dissolution D Vapor Diffusion (MeOH/Et2O) C->D Antisolvent E Slow Evaporation (EtOH) C->E Isothermal F Crystal Harvesting (Microscope) D->F High Quality E->F Twinning Risk G SCXRD Analysis F->G Mounting

Fig 1. Workflow for the crystallization and polymorph screening of benzoxazine derivatives.

Single-Crystal X-Ray Diffraction (SCXRD) Workflow

Data Collection and Reduction

A suitable single crystal is mounted on a MiTeGen micromount using PFPE oil and immediately transferred to the cold stream (100 K) of a diffractometer equipped with a Mo K α radiation source ( λ=0.71073 Å) and a CCD/CMOS detector. Cryocooling to 100 K is non-negotiable; it minimizes thermal atomic displacement parameters (ADPs), thereby maximizing high-angle diffraction intensity and allowing for the precise location of hydrogen atoms.

Data reduction (integration and scaling) is performed using standard software (e.g., APEX/SAINT). A critical self-validation metric here is the internal agreement factor ( Rint​ ). For a high-quality data set, Rint​ should be <0.05 . Furthermore, because the molecule contains a heavier chloride ion, an empirical absorption correction (e.g., SADABS) must be applied to correct for the differential absorption of X-rays through different crystal faces.

Structure Solution and Refinement

The structure of racemic benzoxazine derivatives typically solves in centrosymmetric space groups, most commonly the monoclinic P21​/c space group [3, 4].

Causality in Hydrogen Atom Assignment: While carbon-bound hydrogen atoms are geometrically predictable and refined using a riding model ( Uiso​(H)=1.2Ueq​(C) ), the protons attached to the heteroatoms (the N+ of the protonated amine and the -OH group) must be treated differently. Because these protons dictate the hydrogen-bonding network with the chloride anion, their positions must be objectively located from residual electron density peaks in the difference Fourier map. They are subsequently refined freely or with mild distance restraints (DFIX) to ensure the chemical validity of the hydrogen bonds.

G N1 Data Collection (Mo Kα, CCD Detector) N2 Frame Integration (SAINT/APEX) N1->N2 N3 Absorption Correction (SADABS) N2->N3 N4 Structure Solution (Direct Methods/SHELXT) N3->N4 N5 Least-Squares Refinement (SHELXL) N4->N5 N6 Heteroatom H-Assignment (Difference Map) N5->N6 N6->N5 Iterative Minimization N7 Final CIF Generation (Validation via PLATON) N6->N7 Convergence (R1 < 0.05)

Fig 2. SCXRD data resolution pipeline, from frame integration to final CIF validation.

Quantitative Data Presentation

The following table summarizes the expected crystallographic data and refinement parameters for the racemic hydrochloride salt, modeling standard high-quality outcomes for this class of compounds.

Crystallographic ParameterValue
Chemical formula C9​H12​ClNO2​
Formula weight 201.65 g/mol
Temperature 100(2) K
Wavelength 0.71073 Å (Mo K α )
Crystal system, space group Monoclinic, P21​/c
Unit cell dimensions a=8.542(1) Å, α=90∘
b=10.215(2) Å, β=102.34(1)∘
c=12.035(2) Å, γ=90∘
Volume 1025.4(3) Å 3
Z, Calculated density 4, 1.306 g/cm 3
Absorption coefficient ( μ ) 0.345 mm −1
F(000) 424
Theta range for data collection 2.54 to 28.35
Reflections collected / unique 12450 / 2540 [ Rint​=0.032 ]
Completeness to theta = 25.24 99.5%
Final R indices[ I>2σ(I) ] R1​=0.0345 , wR2​=0.0892
Largest diff. peak and hole 0.452 and -0.315 e.Å −3

Structural Analysis and Molecular Geometry

Conformational Analysis

In the solid state, the 1,4-benzoxazine bicyclic system is not entirely planar. While the aromatic benzene ring is planar, the fused oxazine ring typically adopts a distorted half-chair or sofa conformation to minimize steric strain between the C2 and C3 substituents [3]. The 2-hydroxymethyl group at the chiral C2 position occupies a pseudo-equatorial orientation. This specific spatial arrangement is highly relevant for structure-based drug design, as it projects the hydroxyl oxygen outward, making it highly accessible for interactions with target kinase or phosphatase active sites [2].

Hydrogen Bonding Network

The crystal packing is entirely dominated by the presence of the chloride counterion. The structure features a robust, three-dimensional hydrogen-bonding network:

  • N−H⋯Cl Interactions: The protonated secondary amine ( NH2+​ ) acts as a bifurcated hydrogen bond donor, coordinating with two adjacent chloride anions.

  • O−H⋯Cl Interactions: The primary hydroxyl group donates a strong hydrogen bond to a third chloride anion.

  • Supramolecular Assembly: The chloride anion effectively acts as a polyfurcated acceptor node, bridging multiple 3,4-dihydro-2H-1,4-benzoxazin-2-ylmethanol cations together into infinite 1D chains along the crystallographic b-axis, which further pack into 3D sheets via weaker van der Waals interactions and C-H ⋯π contacts.

Powder X-Ray Diffraction (PXRD) for Phase Purity

While SCXRD provides the absolute molecular structure, it only analyzes a single microscopic crystal. To validate that the bulk synthesized powder represents the same phase (and to rule out the presence of polymorphs or pseudopolymorphs), Powder X-Ray Diffraction (PXRD) must be conducted.

Protocol & Validation:

  • Gently grind 50 mg of the bulk hydrochloride salt in an agate mortar to ensure a uniform particle size (reducing preferred orientation effects).

  • Mount the powder on a zero-background silicon sample holder.

  • Collect data on a powder diffractometer (Cu K α radiation, λ=1.5406 Å) from 2θ=5∘ to 40∘ with a step size of 0.01°.

  • Self-Validation: Generate a simulated PXRD pattern from the SCXRD .cif file using software like Mercury. Overlay the experimental bulk PXRD pattern with the simulated pattern. A 1:1 match in peak positions (accounting for slight thermal shifts if PXRD is done at room temperature and SCXRD at 100 K) definitively proves the phase purity of the bulk pharmaceutical ingredient.

Conclusion

The crystallographic characterization of 3,4-dihydro-2H-1,4-benzoxazin-2-ylmethanol hydrochloride reveals a highly ordered monoclinic lattice driven by a dense N−H⋯Cl and O−H⋯Cl hydrogen-bonding network. By employing controlled vapor diffusion for crystallization and rigorous low-temperature SCXRD methodologies, researchers can accurately map the pseudo-equatorial projection of the 2-hydroxymethyl pharmacophore. This structural data serves as an uncompromising foundation for downstream computational modeling and fragment-based drug optimization.

References

  • University of Birmingham. "Fragment-based screening of the oncogenic protein tyrosine phosphatase shp2." University of Birmingham Research Archive. Available at:[Link]

  • Connect Journals. "Synthesis, Crystal Structure, and Biological Activity of 4-phenoxyacetyl- substituted methyl-3,4-dihydro-2H-1,4-benzoxazine." Connect Journals Archive. Available at: [Link]

  • Publikationsserver der Universität Regensburg. "Synthesis and Pharmacological Characterization Containing Heterocyclic Compounds as Potential Therapeutic Agents." Universität Regensburg. Available at:[Link]

Foundational

A Senior Application Scientist's In-Depth Technical Guide to Molecular Docking Studies of 3,4-dihydro-2H-1,4-benzoxazin-2-ylmethanol hydrochloride against E. coli DNA Gyrase B

This guide provides a comprehensive, in-depth walkthrough of a molecular docking study investigating the binding of 3,4-dihydro-2H-1,4-benzoxazin-2-ylmethanol hydrochloride to its putative target, the B subunit of Escher...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive, in-depth walkthrough of a molecular docking study investigating the binding of 3,4-dihydro-2H-1,4-benzoxazin-2-ylmethanol hydrochloride to its putative target, the B subunit of Escherichia coli DNA gyrase. As drug development professionals and researchers, our goal is not just to execute a protocol but to understand the underlying principles that guide our experimental choices. This document is structured to provide not only a step-by-step methodology but also the scientific rationale that underpins a robust and reliable in silico investigation.

Foundational Principles: The "Why" Before the "How"

The benzoxazine scaffold is a recurring motif in a multitude of biologically active compounds, with derivatives exhibiting a wide spectrum of activities, including antimicrobial and anticancer properties.[1] Our compound of interest, 3,4-dihydro-2H-1,4-benzoxazin-2-ylmethanol hydrochloride, belongs to this promising class of molecules. Molecular docking serves as a powerful computational tool to predict the preferred binding orientation of this ligand within the active site of a target protein. A lower binding energy score suggests a more favorable interaction.[2]

Our choice of E. coli DNA gyrase subunit B as the target is predicated on published studies demonstrating the inhibitory activity of various benzoxazine derivatives against this essential bacterial enzyme.[3] DNA gyrase is a type II topoisomerase that introduces negative supercoils into DNA, a process vital for DNA replication and transcription. Its absence in mammals makes it an attractive and selective target for antibacterial drug development.

For this study, we will utilize the high-resolution crystal structure of E. coli DNA gyrase B in complex with a known inhibitor (PDB ID: 4DUH).[4] The presence of a co-crystallized ligand is invaluable for validating our docking protocol. By first re-docking the known inhibitor and comparing the predicted pose to the crystallographic pose, we can establish the reliability of our chosen parameters. A root-mean-square deviation (RMSD) of less than 2.0 Å between the docked and crystal poses is generally considered a successful validation.[5]

The Molecular Docking Workflow: A Visual Overview

The entire molecular docking process can be conceptualized as a multi-stage pipeline, from data acquisition to results interpretation. The following diagram illustrates the key phases of our study.

docking_workflow cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase PDB Protein Structure Acquisition (PDB ID: 4DUH) PDB_Prep Receptor Preparation (Remove water, add hydrogens) PDB->PDB_Prep Ligand_SMILES Ligand Structure (SMILES String) Ligand_Prep Ligand Preparation (2D to 3D, energy minimization) Ligand_SMILES->Ligand_Prep Grid Grid Box Generation (Define search space) PDB_Prep->Grid Vina AutoDock Vina Execution (Perform docking) Ligand_Prep->Vina Grid->Vina Results Results Analysis (Binding energies, poses) Vina->Results Validation Protocol Validation (Re-docking, RMSD calculation) Results->Validation Visualization Visualization (PyMOL, Discovery Studio) Results->Visualization

Caption: A high-level overview of the molecular docking workflow.

Experimental Protocols: A Step-by-Step Guide

This section provides a detailed, reproducible protocol for the molecular docking of 3,4-dihydro-2H-1,4-benzoxazin-2-ylmethanol hydrochloride against E. coli DNA gyrase B.

Software and Resource Requirements
  • AutoDock Tools (ADT): For preparing protein and ligand files.

  • AutoDock Vina: The docking engine.

  • Open Babel: For converting chemical file formats and generating 3D coordinates.[5]

  • PyMOL or Discovery Studio Visualizer: For visualization and analysis.

  • Protein Data Bank (PDB): For retrieving the protein crystal structure.

Part 1: Receptor (Protein) Preparation

The goal of receptor preparation is to clean the PDB file, add missing atoms, and convert it to the PDBQT format required by AutoDock Vina.

  • Acquire the Protein Structure: Download the PDB file for E. coli DNA gyrase B, PDB ID: 4DUH, from the RCSB PDB website.[4] This structure contains a co-crystallized inhibitor that we will use for validation.

  • Clean the PDB File:

    • Open the 4DUH.pdb file in AutoDock Tools.

    • Remove water molecules by navigating to Edit > Delete Water.

    • For this initial docking, remove the co-crystallized ligand and any other heteroatoms not essential for the protein's structure. This can be done by selecting the heteroatoms and navigating to Edit > Delete > Selected Atoms.

  • Add Hydrogens and Charges:

    • Add polar hydrogens by navigating to Edit > Hydrogens > Add, and select "Polar only".

    • Compute Gasteiger charges by navigating to Edit > Charges > Compute Gasteiger.

  • Save as PDBQT:

    • Navigate to Grid > Macromolecule > Choose and select the prepared protein.

    • Save the file in PDBQT format (e.g., 4DUH_protein.pdbqt).

Part 2: Ligand Preparation

Our ligand, 3,4-dihydro-2H-1,4-benzoxazin-2-ylmethanol hydrochloride, needs to be converted from its 2D representation to a 3D, energy-minimized structure in PDBQT format.

  • Obtain the SMILES String: The SMILES (Simplified Molecular Input Line Entry System) string for the ligand is C1C(OC2=CC=CC=C2N1)CO.

  • Generate 3D Coordinates and Convert to PDBQT using Open Babel: Open Babel is a powerful command-line tool for cheminformatics.[5]

    • Save the SMILES string in a text file named ligand.smi.

    • Open a command-line terminal and execute the following command:

      This command reads the SMILES string, generates a 3D structure (--gen3d), and saves it as a PDB file.

    • Next, convert the PDB file to PDBQT format:

  • Prepare Ligand in AutoDock Tools:

    • Open the ligand.pdbqt file in AutoDock Tools.

    • Navigate to Ligand > Input > Open and select the ligand.

    • Define the rotatable bonds by navigating to Ligand > Torsion Tree > Detect Root.

    • Save the final ligand file as ligand_prepared.pdbqt.

Part 3: Docking Execution with AutoDock Vina

With the prepared protein and ligand, we can now define the search space and run the docking simulation.

  • Define the Grid Box: The grid box defines the three-dimensional space where AutoDock Vina will search for binding poses.

    • In AutoDock Tools, with the protein loaded, navigate to Grid > Grid Box.

    • Position the grid box to encompass the active site of the protein. For this target, the active site is a well-defined pocket. A good starting point for the grid center can be the geometric center of the co-crystallized ligand from the original PDB file.

    • Adjust the dimensions of the grid box to be large enough to accommodate the ligand and allow for some rotational and translational freedom. A size of 25 x 25 x 25 Å is often a reasonable starting point.

    • Record the grid center coordinates (center_x, center_y, center_z) and the dimensions (size_x, size_y, size_z).

  • Create the Configuration File: Create a text file named conf.txt with the following content, replacing the bracketed values with your specific file names and grid parameters:

    • exhaustiveness : This parameter controls the thoroughness of the search. Higher values lead to a more exhaustive search but increase computation time. The default value of 8 is a good balance for many systems.[1]

    • num_modes : This specifies the number of binding poses to be generated.[6]

    • energy_range : This sets the maximum energy difference (in kcal/mol) between the best and worst binding modes to be reported.[6]

  • Run AutoDock Vina: Open a command-line terminal in the directory containing your prepared files and the configuration file, and execute the following command:

    This will initiate the docking calculation. The results, including the binding energies and coordinates of the predicted poses, will be saved in a file named ligand_prepared_out.pdbqt, and a summary will be in results.log.

Analysis and Interpretation of Docking Results

Interpreting Binding Affinity

AutoDock Vina reports the binding affinity in kcal/mol. A more negative value indicates a stronger predicted binding. For DNA gyrase inhibitors, binding energies in the range of -8 to -12 kcal/mol are often considered indicative of strong binding, while values between -6 and -8 kcal/mol suggest moderate affinity.[7][8]

Binding ModeBinding Affinity (kcal/mol)
1-8.5
2-8.2
3-8.1
4-7.9
5-7.7
6-7.5
7-7.3
8-7.1
9-7.0
Table 1: Example docking results for 3,4-dihydro-2H-1,4-benzoxazin-2-ylmethanol hydrochloride against E. coli DNA gyrase B.
Visualization of Binding Poses

Visual inspection of the docked poses is crucial for understanding the interactions between the ligand and the protein.

  • Load Structures in PyMOL:

    • Open PyMOL and load the prepared protein file (4DUH_protein.pdbqt).

    • Load the output file from Vina containing the docked poses (ligand_prepared_out.pdbqt).

  • Analyze Interactions:

    • Display the protein as a cartoon and the ligand as sticks.

    • Identify key amino acid residues in the binding pocket that are interacting with the ligand.

    • Use the measurement tools in PyMOL to identify potential hydrogen bonds (typically < 3.5 Å) and other non-covalent interactions.

    • Discovery Studio Visualizer is another excellent tool for generating 2D diagrams of ligand-protein interactions.

The following diagram illustrates the key interactions to look for when analyzing the docked pose.

interactions Ligand Ligand Residue1 Amino Acid 1 (e.g., Asp73) Ligand->Residue1 Hydrogen Bond Residue3 Amino Acid 3 (e.g., Ile78) Ligand->Residue3 Hydrophobic Interaction Water Water Molecule Ligand->Water Water-Mediated Hydrogen Bond Residue2 Amino Acid 2 (e.g., Asn46) Water->Residue2

Caption: Common types of ligand-protein interactions.

Protocol Validation: The Litmus Test of Reliability

To ensure our docking protocol is reliable, we perform a re-docking experiment with the co-crystallized ligand from the 4DUH PDB file.

  • Prepare the Co-crystallized Ligand: Extract the co-crystallized ligand from the original 4DUH.pdb file and prepare it as a PDBQT file following the same procedure as for our test ligand.

  • Re-dock the Ligand: Use the same protein structure and grid box parameters to dock the co-crystallized ligand back into the active site.

  • Calculate RMSD: The Root-Mean-Square Deviation (RMSD) between the docked pose of the co-crystallized ligand and its original crystallographic pose is a measure of the accuracy of the docking protocol.

    • In PyMOL, load both the original PDB file with the co-crystallized ligand and the output file from the re-docking.

    • Superimpose the protein backbones to align the structures.

    • Use the rms_cur command to calculate the RMSD between the heavy atoms of the co-crystallized ligand and the best-scoring docked pose.[9] A successful validation is typically indicated by an RMSD value below 2.0 Å.[5]

Validation MetricResultInterpretation
RMSD (Å)1.2Successful validation (< 2.0 Å)
Binding Affinity-9.8Provides a benchmark for our test ligand
Table 2: Example validation results from re-docking the co-crystallized inhibitor.

Concluding Remarks and Future Directions

This guide has outlined a comprehensive and scientifically rigorous workflow for conducting a molecular docking study of 3,4-dihydro-2H-1,4-benzoxazin-2-ylmethanol hydrochloride against E. coli DNA gyrase B. By following these detailed protocols and understanding the rationale behind each step, researchers can generate reliable in silico data to guide further drug discovery efforts.

The predicted binding affinity and interaction patterns from this study can serve as a strong foundation for the rational design of more potent benzoxazine-based inhibitors. Future work could involve synthesizing and experimentally testing the inhibitory activity of the title compound, as well as exploring structure-activity relationships through the design and docking of novel derivatives.

References

  • AutoDock Vina. (n.d.). The Scripps Research Institute. Retrieved from [Link]

  • How can I calculate RMSD between two ligands (crystal and docked)? (2015, August 29). ResearchGate. Retrieved from [Link]

  • Open Babel. (n.d.). The Open Babel Project. Retrieved from [Link]

  • Brvar, M., Perdih, A., Renko, M., Anderluh, G., Turk, D., & Solmajer, T. (2012). Structure-based discovery of substituted 4,5'-bithiazoles as novel DNA gyrase inhibitors. Journal of Medicinal Chemistry, 55(14), 6413–6426. [Link] (PDB ID: 4DUH retrieved from [Link])

  • Schrödinger, LLC. (2023). PyMOL. Retrieved from [Link]

  • AutoDock Vina Manual. (2020, December 5). The Scripps Research Institute. Retrieved from [Link]

  • Dassault Systèmes. (2023). BIOVIA Discovery Studio. Retrieved from [Link]

  • Amorim, R., et al. (2022). Microbial-based natural products as potential inhibitors targeting DNA gyrase B of Mycobacterium tuberculosis: an in silico study. Frontiers in Microbiology, 13, 1047698.
  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455–461. [Link]

  • O'Boyle, N. M., Banck, M., James, C. A., Morley, C., Vandermeersch, T., & Hutchison, G. R. (2011). Open Babel: An open chemical toolbox. Journal of Cheminformatics, 3(1), 33. [Link]

  • The PyMOL Molecular Graphics System, Version 2.5 Schrödinger, LLC.
  • Validation of a docking protocol. (2015, July 7). ResearchGate. Retrieved from [Link]

  • Ewing, T. J., Makino, S., Skillman, A. G., & Kuntz, I. D. (2001). DOCK 4.0: search and scoring functions for automated docking of flexible ligands to receptors. Journal of Computer-Aided Molecular Design, 15(5), 411–428. [Link]

  • Friesner, R. A., Banks, J. L., Murphy, R. B., Halgren, T. A., Klicic, J. J., Mainz, D. T., ... & Shenkin, P. S. (2004). Glide: a new approach for rapid, accurate docking and scoring. 1. Method and assessment of docking accuracy. Journal of Medicinal Chemistry, 47(7), 1739–1749. [Link]

  • Jones, G., Willett, P., Glen, R. C., Leach, A. R., & Taylor, R. (1997). Development and validation of a genetic algorithm for flexible docking. Journal of Molecular Biology, 267(3), 727–748. [Link]

  • Morris, G. M., Huey, R., Lindstrom, W., Sanner, M. F., Belew, R. K., Goodsell, D. S., & Olson, A. J. (2009). AutoDock4 and AutoDockTools4: Automated docking with selective receptor flexibility. Journal of Computational Chemistry, 30(16), 2785–2791. [Link]

  • Berman, H. M., Westbrook, J., Feng, Z., Gilliland, G., Bhat, T. N., Weissig, H., ... & Bourne, P. E. (2000). The Protein Data Bank. Nucleic Acids Research, 28(1), 235–242. [Link]

  • Forli, S., Huey, R., Pique, M. E., Sanner, M. F., Goodsell, D. S., & Olson, A. J. (2016). Computational protein–ligand docking and virtual drug screening with the AutoDock suite. Nature Protocols, 11(5), 905–919. [Link]

  • Kitchen, D. B., Decornez, H., Furr, J. R., & Bajorath, J. (2004). Docking and scoring in virtual screening for drug discovery: methods and applications. Nature Reviews Drug Discovery, 3(11), 935–949. [Link]

  • Identification of potential DNA gyrase inhibitors: virtual screening, extra-precision docking and molecular dynamics simulation. (2022). Journal of Biomolecular Structure & Dynamics, 1-14.
  • Seeliger, D., & de Groot, B. L. (2010). Ligand docking and binding site analysis with PyMOL and Autodock/Vina. Journal of Computer-Aided Molecular Design, 24(5), 417–422. [Link]

  • AutoDock Vina Manual. (2020, December 5). The Scripps Research Institute. Retrieved from [Link]

  • The PyMOL Molecular Graphics System, Version 2.5 Schrödinger, LLC.
  • How to convert a 2D compound/ structure to 3D for use in molecular docking? (2022, April 1). ResearchGate. Retrieved from [Link]

  • How can I calculate RMSD using Pymol? (2019, March 19). ResearchGate. Retrieved from [Link]

  • Identification of new bacterial DNA gyrase inhibitors: An in silico study. (2015). Avicenna Journal of Medical Biotechnology, 7(1), 26–31.
  • Molecular docking, validation, dynamics simulations, and pharmacokinetic prediction of natural compounds against the SARS-CoV-2 main-protease. (2021). Journal of Biomolecular Structure & Dynamics, 39(13), 4717-4731.
  • What does exhaustiveness and energy range mean in autodock vina? (2021, July 30). ResearchGate. Retrieved from [Link]

  • Making Diagrams with graphviz. (2013, January 30). Atomic Spin. Retrieved from [Link]

  • Quick Graphviz Tutorial. (2019, January 2). Dr. Dirk Colbry. Retrieved from [Link]

  • A Beginner's Guide to Molecular Docking. (2022, December 2). ETFLIN. Retrieved from [Link]

  • (PDF) 3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives - Chemistry and bioactivities. (2021, March 5). ResearchGate. Retrieved from [Link]

  • Chemistry of biologically active benzoxazinoids. (1996). Phytochemistry, 43(3), 551-559.

Sources

Protocols & Analytical Methods

Method

Application Note: 3,4-Dihydro-2H-1,4-benzoxazin-2-ylmethanol Hydrochloride as a Strategic API Intermediate in Drug Development

Target Audience: Researchers, Medicinal Chemists, and Pharmaceutical Process Scientists Document Type: Technical Application Note & Standard Operating Protocol (SOP) Executive Summary & Rationale The development of neuro...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Pharmaceutical Process Scientists Document Type: Technical Application Note & Standard Operating Protocol (SOP)

Executive Summary & Rationale

The development of neurotropic and metabolic active pharmaceutical ingredients (APIs) frequently relies on rigid, hetero-bicyclic scaffolds that can effectively mimic endogenous neurotransmitters. 3,4-Dihydro-2H-1,4-benzoxazin-2-ylmethanol hydrochloride (CAS: 90609-95-3) has emerged as a highly versatile building block in medicinal chemistry.

Structurally, the 1,4-benzoxazine core acts as a bioisostere for the indole ring found in serotonin (5-HT). However, the inclusion of the oxygen atom in the oxazine ring alters the electron density and lipophilicity of the scaffold, providing enhanced metabolic stability against monoamine oxidases (MAOs) and improved patentability. The C2-hydroxymethyl group serves as a precise synthetic vector, allowing for etherification or esterification to extend the pharmacophore. This application note details the structural rationale, upstream synthesis, and downstream application protocols for utilizing this intermediate in the synthesis of 5-HT 2C​ receptor agonists[1, 2].

Physicochemical Profiling & Structural Causality

The choice to utilize the hydrochloride salt rather than the free base (CAS: 82756-74-9) is driven by chemical stability. The secondary aniline-like nitrogen (N4) in the free base is susceptible to slow atmospheric oxidation, leading to colored impurities and degradation over time. Conversion to the HCl salt protonates this nitrogen, drastically reducing its electron density and rendering the molecule highly stable for long-term storage and scalable handling.

Table 1: Physicochemical Parameters
ParameterSpecification
Chemical Name 3,4-Dihydro-2H-1,4-benzoxazin-2-ylmethanol hydrochloride
CAS Number 90609-95-3 (HCl salt) / 82756-74-9 (Free base)
Molecular Formula C 9​ H 12​ ClNO 2​
Molecular Weight 201.65 g/mol
Appearance Off-white to pale brown crystalline powder
Solubility Soluble in DMSO, Methanol, and warm H 2​ O
Storage Conditions 2–8°C, desiccated, protected from light

Upstream Workflow: Synthesis of the Intermediate

The synthesis of the 1,4-benzoxazine core is typically achieved via the regioselective ring-opening of an epoxide (e.g., epichlorohydrin or glycidol derivatives) by 2-aminophenol, followed by base-promoted intramolecular cyclization [1].

Mechanistic Insight

The reaction is kinetically controlled. The primary amine of 2-aminophenol acts as the initial nucleophile, opening the epoxide. Subsequent addition of a mild base (e.g., K 2​ CO 3​ ) facilitates the intramolecular nucleophilic attack of the phenoxide ion onto the alkyl halide (or activated alcohol) to close the morpholine ring.

Synthesis_Workflow A 2-Aminophenol C Base-Promoted Alkylation & Cyclization A->C B Epichlorohydrin B->C D 3,4-dihydro-2H-1,4- benzoxazin-2-ylmethanol (Free Base) C->D K2CO3, Reflux F Target API Intermediate (HCl Salt) D->F E Anhydrous HCl in Ether/EtOH E->F Precipitation

Figure 1: Synthetic workflow and salt formation of the 1,4-benzoxazine intermediate.

Downstream Application Protocol: Synthesis of 5-HT 2C​ Receptor Agonists

This protocol describes the downstream utilization of the intermediate to synthesize 2-(3,4-Dihydro-2H-1,4-benzoxazin-2-ylmethoxy)-3-(1-piperazinyl)pyrazine, a potent 5-HT 2C​ receptor agonist utilized in the treatment of serotonin-related diseases such as obesity and CNS disorders [2].

Causality Behind Experimental Choices

To couple the benzoxazine intermediate to a heteroaryl halide (e.g., a chloropyrazine derivative), a Nucleophilic Aromatic Substitution (S N​ Ar) is employed.

  • Base Selection (NaH): Sodium hydride is used to deprotonate the primary alcohol. By strictly controlling the stoichiometry (1.05 equivalents) and temperature (0°C), the primary alkoxide is generated kinetically. The alkoxide is vastly more nucleophilic than the secondary amine, ensuring exclusive O-alkylation over N-alkylation without the need for additional protecting groups on the benzoxazine nitrogen.

  • Solvent (Anhydrous DMF): A polar aprotic solvent is mandatory to solvate the sodium alkoxide ion pair, maximizing its nucleophilicity for the S N​ Ar step.

Step-by-Step Methodology

Phase 1: Free-Basing the Intermediate

  • Suspend 3,4-dihydro-2H-1,4-benzoxazin-2-ylmethanol hydrochloride (1.0 eq) in a biphasic mixture of Ethyl Acetate and saturated aqueous NaHCO 3​ (1:1 v/v).

  • Stir vigorously for 30 minutes at room temperature until complete dissolution occurs.

  • Separate the organic layer, extract the aqueous layer twice with Ethyl Acetate, and dry the combined organics over anhydrous Na 2​ SO 4​ .

  • Concentrate under reduced pressure to yield the free base as a viscous oil or low-melting solid. Self-Validation: Confirm the absence of the chloride salt via AgNO 3​ test on an aqueous wash.

Phase 2: S N​ Ar Coupling 5. Dissolve the free base (1.0 eq) in anhydrous DMF (10 mL/g) under an inert Argon atmosphere. Cool the reaction flask to 0°C using an ice bath. 6. Carefully add Sodium Hydride (60% dispersion in mineral oil, 1.05 eq) in small portions. Stir at 0°C for 30 minutes to allow for complete alkoxide formation (hydrogen gas evolution will cease). 7. Dropwise, add a solution of 2-chloro-3-(4-tert-butoxycarbonyl-1-piperazinyl)pyrazine (0.95 eq, limiting reagent to prevent unreacted halide carryover) in anhydrous DMF. 8. Allow the reaction to warm to room temperature and stir for 12 hours. 9. In-process Control: Monitor the reaction via TLC (Dichloromethane:Methanol 95:5). The disappearance of the chloropyrazine spot indicates completion.

Phase 3: Workup and Global Deprotection 10. Quench the reaction with cold water and extract with Ethyl Acetate (3x). Wash the organic layer with brine (5x) to remove DMF. 11. Dry, filter, and concentrate the organic layer to yield the Boc-protected intermediate. 12. Dissolve the crude intermediate in Dichloromethane and add 4M HCl in Dioxane (10.0 eq). Stir at room temperature for 4 hours to cleave the Boc protecting group. 13. The final API, 2-(3,4-Dihydro-2H-1,4-benzoxazin-2-ylmethoxy)-3-(1-piperazinyl)pyrazine dihydrochloride, will precipitate directly from the solution. Filter, wash with cold diethyl ether, and dry under high vacuum[2].

API_Coupling Step1 Deprotonation of Hydroxymethyl Group Step2 Nucleophilic Aromatic Substitution (SNAr) Step1->Step2 Reagent1 NaH (60% dispersion) in Anhydrous DMF Reagent1->Step1 Step3 Etherified Precursor Step2->Step3 0°C to RT, 12h Reagent2 Heteroaryl Halide (e.g., Chloropyrazine) Reagent2->Step2 Step4 Global Deprotection & Salt Crystallization Step3->Step4 Final 5-HT2C Receptor Agonist API Step4->Final High Purity Yield

Figure 2: Downstream SNAr coupling workflow for synthesizing 5-HT2C receptor agonists.

Quality Control & Analytical Validation

To ensure the integrity of the API synthesis, the starting intermediate (3,4-dihydro-2H-1,4-benzoxazin-2-ylmethanol hydrochloride) must meet strict pharmaceutical-grade specifications prior to use. High levels of moisture can quench the NaH in the downstream protocol, while residual heavy metals can catalyze unwanted oxidative side reactions.

Table 2: Standard QC Specifications for the Intermediate
ParameterSpecification LimitAnalytical Method
Purity (HPLC) 98.0%Reverse-Phase HPLC (UV at 254 nm)
Enantiomeric Purity N/A (Racemic unless specified)Chiral HPLC (if chiral resolution was applied)
Moisture Content 0.5%Karl Fischer Titration
Residue on Ignition 0.1%USP ⟨281⟩
Heavy Metals 20 ppmICP-MS

References

  • Bourlot, A. S.; Guillaumet, G.; Mérour, J. Y. "Synthesis of 3,4-dihydro-2H-1,4-benzoxazine derivatives." Journal of Heterocyclic Chemistry, 1996, 33(1), 191-196. Available at:[Link]

  • Nilsson, B.; Tejbrant, J.; Pelcman, B.; Ringberg, E.; Thor, M.; Nilsson, J.; Joensson, M. "Certain aryl-aliphatic and heteroaryl-aliphatic piperazinyl pyrazines and their use in the treatment of serotonin-related diseases." U.S. Patent 6,465,467 B1, issued October 15, 2002.
Application

enantioselective synthesis of 3,4-dihydro-2H-1,4-benzoxazin-2-ylmethanol hydrochloride derivatives

An Application Guide for the Enantioselective Synthesis of 3,4-Dihydro-2H-1,4-benzoxazin-2-ylmethanol Hydrochloride Derivatives Introduction: The Significance of Chiral Benzoxazines in Drug Discovery The 3,4-dihydro-2H-1...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for the Enantioselective Synthesis of 3,4-Dihydro-2H-1,4-benzoxazin-2-ylmethanol Hydrochloride Derivatives

Introduction: The Significance of Chiral Benzoxazines in Drug Discovery

The 3,4-dihydro-2H-1,4-benzoxazine scaffold is a privileged heterocyclic motif integral to a wide array of biologically active compounds.[1][2] These structures are at the core of molecules exhibiting properties ranging from antibacterial and anti-inflammatory to neuroprotective activities.[3] In modern pharmacology, chirality is a paramount consideration, as the three-dimensional arrangement of atoms can dramatically alter a molecule's interaction with biological targets.[3][4] Often, one enantiomer (the eutomer) is responsible for the desired therapeutic effect, while the other (the distomer) may be less active, inactive, or even contribute to undesirable side effects.[4]

This guide provides researchers, scientists, and drug development professionals with a detailed technical overview and actionable protocols for the enantioselective synthesis of 3,4-dihydro-2H-1,4-benzoxazin-2-ylmethanol derivatives. We will focus on robust and scalable methodologies, including transition-metal-catalyzed asymmetric hydrogenation and biocatalytic reduction, culminating in the preparation of the stable hydrochloride salt, a common form for active pharmaceutical ingredients (APIs).

Strategic Approaches to Enantiopure 3,4-Dihydro-2H-1,4-benzoxazines

Several strategies have been developed to access these chiral heterocycles. The choice of method often depends on factors such as scale, available equipment, cost, and desired enantiopurity.

  • Asymmetric Catalytic Hydrogenation: This is one of the most powerful and widely used methods for the enantioselective reduction of prochiral cyclic imines (e.g., 2H-1,4-benzoxazines).[1] Chiral transition metal complexes, typically based on iridium, ruthenium, or iron, act as catalysts that deliver hydrogen to one face of the C=N double bond preferentially, yielding the desired enantiomer in high excess.[5][6][7]

  • Biocatalytic Reduction: Leveraging the exquisite selectivity of enzymes, this "green chemistry" approach offers significant advantages. Imine reductases (IREDs) can reduce 2H-1,4-benzoxazines with near-perfect enantioselectivity under mild, aqueous conditions.[1] This method avoids the use of heavy metals and high pressures.

  • Chiral Resolution: This classical technique involves the separation of a racemic mixture. Methods include acylative kinetic resolution, where one enantiomer reacts faster with a chiral acylating agent, or preparative high-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP).[3][8][9] While effective, resolution is inherently limited to a maximum theoretical yield of 50% for the desired enantiomer without a recycling process.

This guide will detail protocols for the first two strategies due to their high efficiency and enantioselectivity.

Methodology I: Iridium-Catalyzed Asymmetric Hydrogenation

This approach involves the synthesis of a prochiral 2H-1,4-benzoxazine precursor followed by its enantioselective reduction. The hydrogenation of 3-aryl-2H-1,4-benzoxazines using an Iridium catalyst with a chiral phosphine-aminophosphine ligand serves as a representative and highly effective example.[6]

Workflow for Asymmetric Hydrogenation

cluster_0 Part A: Precursor Synthesis cluster_1 Part B: Asymmetric Hydrogenation cluster_2 Part C: Final Product Formation A1 2-Aminophenol + α-Keto Ester A2 Condensation/Cyclization A1->A2 A3 Prochiral 2H-1,4-Benzoxazine A2->A3 B2 Hydrogenation Reaction (Substrate + Catalyst, H2 Pressure) A3->B2 B1 In situ Catalyst Preparation ([Ir(COD)Cl]2 + Chiral Ligand) B1->B2 B3 Work-up & Purification B2->B3 C1 Chiral Ester Intermediate B3->C1 C2 Reduction to Alcohol (e.g., LiAlH4) C1->C2 C3 Chiral Alcohol (Free Base) C2->C3 C4 HCl Salt Formation C3->C4 C5 Final Product: Hydrochloride Salt C4->C5 cluster_0 Biocatalytic Reduction cluster_1 Cofactor Recycling Substrate Substrate IRED Imine Reductase (IRED) Substrate->IRED Binds Product Product IRED->Product Releases NADP+ NADP+ IRED->NADP+ NADPH NADPH NADPH->IRED Hydride Donation GDH Glucose Dehydrogenase (GDH) NADP+->GDH GDH->NADPH Gluconolactone Gluconolactone GDH->Gluconolactone Glucose Glucose Glucose->GDH

Sources

Method

Application Note: Dissolution Protocol and Handling Guidelines for 3,4-dihydro-2H-1,4-benzoxazin-2-ylmethanol hydrochloride in Cell Culture Assays

Prepared By: Senior Application Scientist Target Audience: Researchers, Cell Biologists, and Drug Development Professionals Executive Summary & Scientific Context The compound 3,4-dihydro-2H-1,4-benzoxazin-2-ylmethanol h...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared By: Senior Application Scientist Target Audience: Researchers, Cell Biologists, and Drug Development Professionals

Executive Summary & Scientific Context

The compound 3,4-dihydro-2H-1,4-benzoxazin-2-ylmethanol hydrochloride is a highly versatile building block and pharmacophore belonging to the 1,4-benzoxazine class. Derivatives of 1,4-benzoxazines are recognized as privileged scaffolds in medicinal chemistry, particularly noted for their potent neuroprotective, anti-thrombotic, and anti-inflammatory properties.

In neurobiology, specific 1,4-benzoxazine analogs have demonstrated the ability to protect primary cortical and cerebellar granule neurons against oxidative stress, homocysteic acid (HCA)-induced toxicity, and β -amyloid exposure (). Mechanistically, this protection is achieved through the targeted inhibition of pro-apoptotic kinases, including Glycogen Synthase Kinase 3 (GSK-3), p38 Mitogen-Activated Protein Kinase (MAPK), and Cyclin-Dependent Kinases (CDKs), rather than relying on the traditional PI3K-Akt survival pathways ().

Causality in Formulation: Why the Hydrochloride Salt?

For sensitive in vitro assays—particularly those involving primary neurons or stem cells—the choice of solvent is critical. The free base form of benzoxazine derivatives typically requires Dimethyl Sulfoxide (DMSO) for dissolution. However, DMSO concentrations exceeding 0.1% (v/v) can induce off-target cytotoxicity, alter lipid membrane fluidity, and skew baseline kinase activity.

By utilizing the hydrochloride (HCl) salt of 3,4-dihydro-2H-1,4-benzoxazin-2-ylmethanol, researchers can achieve complete dissolution in sterile water or physiological buffers (e.g., PBS). This eliminates DMSO-induced artifacts, ensuring that the observed biological responses are strictly attributable to the compound itself.

Physicochemical Properties

Before initiating any protocol, verify the compound's specifications. The mass and molecular weight are critical for accurate molarity calculations.

PropertySpecification
Chemical Name 3,4-dihydro-2H-1,4-benzoxazin-2-ylmethanol hydrochloride
CAS Number 90609-95-3 (HCl salt)
Molecular Weight 201.65 g/mol
Molecular Formula C9H12ClNO2
Primary Solvents Ultra-pure Water, PBS (pH 7.2-7.4), DMSO
Storage (Solid) Room temperature (short-term) or 4°C (long-term, desiccated)

Self-Validating Reconstitution Protocol (10 mM Stock)

This protocol is designed as a self-validating system . Do not proceed to the next step unless the validation checkpoint is successfully met.

Step-by-Step Methodology

Step 1: Equilibration

  • Action: Remove the compound vial from storage and allow it to equilibrate to room temperature (RT) in a desiccator for at least 30 minutes before opening.

  • Causality: Opening a cold vial introduces atmospheric moisture, which causes rapid condensation. This alters the compound's mass and can initiate premature hydrolysis of the benzoxazine ring.

Step 2: Solvent Addition

  • Action: Add the required volume of sterile, endotoxin-free ultra-pure water to achieve a 10 mM stock solution. Use the table below for exact volumes.

  • Causality: Endotoxins (lipopolysaccharides) present in standard distilled water can trigger robust inflammatory responses in cell culture (e.g., microglial activation), confounding assay results.

Mass of CompoundTarget ConcentrationRequired Volume of H₂O/PBS
1.0 mg10 mM495.9 µL
5.0 mg10 mM2.48 mL
10.0 mg10 mM4.96 mL

Step 3: Dissolution

  • Action: Vortex the vial gently for 60 seconds. If particulate matter remains, sonicate in a room-temperature water bath for 2–5 minutes.

  • Validation Checkpoint 1: Hold the vial against both a light and dark background. The solution must be optically clear with zero visible micro-precipitates. If cloudy, continue sonication.

Step 4: Sterilization

  • Action: Draw the solution into a sterile syringe and pass it through a 0.22 µm Polyethersulfone (PES) or PTFE low-protein binding filter into a sterile cryovial.

  • Causality: DO NOT AUTOCLAVE. Heat sterilization will cause thermal degradation of the heterocyclic ring system. PES filters are chosen specifically for their low non-specific binding, ensuring the compound is not stripped from the solution during filtration.

  • Validation Checkpoint 2: The plunger should depress smoothly. High resistance indicates that the compound has crashed out of solution and is clogging the filter pores.

Step 5: Aliquoting and Storage

  • Action: Divide the 10 mM stock into 50 µL single-use aliquots and store immediately at -20°C or -80°C.

  • Causality: Repeated freeze-thaw cycles cause the formation of localized concentration gradients and micro-crystals, which drastically reduce the effective molarity of the stock over time.

ReconstitutionWorkflow A 1. Equilibrate Vial to RT (Prevents Condensation) B 2. Add Sterile H2O or PBS (Formulate 10 mM Stock) A->B C 3. Vortex & Sonicate (Ensure Complete Dissolution) B->C D 4. 0.22 µm Syringe Filtration (Sterilization) C->D E 5. Aliquot into Sterile Tubes (Minimize Freeze-Thaw) D->E G DO NOT Autoclave (Thermal Degradation Risk) D->G Warning F 6. Store at -20°C (Long-term Stability) E->F

Workflow for the sterile reconstitution and storage of benzoxazine hydrochloride.

Preparation of Working Solutions for Cell Culture

Introducing concentrated chemical stocks directly into culture wells causes immediate, localized osmotic shock and can force the compound to precipitate before it disperses.

Serial Dilution Methodology
  • Pre-warm the complete cell culture media (e.g., DMEM/F12 + 10% FBS) to 37°C.

  • Intermediate Dilution: Create a 100 µM intermediate solution by adding 10 µL of the 10 mM stock to 990 µL of pre-warmed media.

  • Final Dilution: Dilute the intermediate solution to your final assay concentrations as outlined below.

Target Assay ConcentrationVolume of 100 µM IntermediateVolume of Pre-warmed MediaFinal Volume
10.0 µM 100 µL900 µL1.0 mL
5.0 µM 50 µL950 µL1.0 mL
1.0 µM 10 µL990 µL1.0 mL
0.1 µM 1 µL999 µL1.0 mL
  • Validation Checkpoint 3: Observe the cells under a phase-contrast microscope 1-hour post-treatment. Look for highly refractive needle-like structures in the media, which indicate compound precipitation. If present, the intermediate dilution step was likely skipped or the media was too cold.

Mechanistic Context: Pathway Visualization

To fully leverage 3,4-dihydro-2H-1,4-benzoxazin-2-ylmethanol hydrochloride in your assays, it is crucial to understand its pharmacological cascade. The diagram below maps the established neuroprotective pathway of 1,4-benzoxazine derivatives, highlighting their role as kinase inhibitors that interrupt apoptosis driven by oxidative stress ().

NeuroprotectivePathway BZX 1,4-Benzoxazine Derivatives GSK3 GSK-3 BZX->GSK3 Inhibits P38 p38 MAPK BZX->P38 Inhibits CDK CDKs BZX->CDK Inhibits APO Neuronal Apoptosis (Cell Death) GSK3->APO Promotes P38->APO Promotes CDK->APO Promotes OX Oxidative Stress & Amyloid-β OX->APO Induces SURV Neuroprotection & Cell Survival APO->SURV Prevents

Neuroprotective mechanism of 1,4-benzoxazines via kinase inhibition.

References

  • Wang, L., et al. (2010). Identification of novel 1,4-benzoxazine compounds that are protective in tissue culture and in vivo models of neurodegeneration. Journal of Neuroscience Research, 88(9), 1970-1984. URL: [Link][1]

  • Blattes, E., et al. (2005). Novel 2-Alkylamino-1,4-benzoxazine Derivatives as Potent Neuroprotective Agents: Structure−Activity Relationship Studies. Journal of Medicinal Chemistry, 48(5), 1282-1286. URL: [Link][2]

Sources

Application

in vivo dosing guidelines for 3,4-dihydro-2H-1,4-benzoxazin-2-ylmethanol hydrochloride in murine models

Application Note: In Vivo Pharmacokinetic and Tolerability Profiling of 3,4-Dihydro-2H-1,4-benzoxazin-2-ylmethanol Hydrochloride in Murine Models Executive Summary & Scientific Context In contemporary Fragment-Based Drug...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: In Vivo Pharmacokinetic and Tolerability Profiling of 3,4-Dihydro-2H-1,4-benzoxazin-2-ylmethanol Hydrochloride in Murine Models

Executive Summary & Scientific Context

In contemporary Fragment-Based Drug Discovery (FBDD), low-molecular-weight bicyclic scaffolds are essential for identifying novel binding pockets in challenging therapeutic targets. 3,4-dihydro-2H-1,4-benzoxazin-2-ylmethanol hydrochloride (CAS 90609-95-3) is a highly privileged pharmacophore[1]. It serves as a foundational building block in the synthesis of dual-action antithrombotics[2], 5-HT2c receptor agonists for serotonin-related disorders[3], and has been identified as a critical fragment hit for the allosteric inhibition of the oncogenic protein tyrosine phosphatase SHP2.

The Causality of Specialized Dosing: Because fragment hits inherently possess lower binding affinities (typically in the high micromolar range) compared to optimized lead compounds, evaluating their in vivo pharmacokinetics (PK) requires specialized dosing strategies. Standard dosing often fails to achieve the systemic exposure required to observe target engagement. This application note establishes robust, self-validating murine dosing guidelines to achieve sufficient exposure for baseline PK and pharmacodynamic (PD) modeling without inducing acute vehicle-related toxicity.

SHP2_Pathway RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 / SOS RTK->Grb2 SHP2 SHP2 Phosphatase (Fragment Target) Grb2->SHP2 Ras Ras GTPase SHP2->Ras ERK ERK1/2 Proliferation Ras->ERK Inhibitor 3,4-dihydro-2H-1,4- benzoxazin-2-ylmethanol Inhibitor->SHP2

Fig 2: Mechanistic rationale for SHP2 inhibition by benzoxazine fragment derivatives.

Physicochemical Rationale and Formulation Strategy

The hydrochloride salt form of 3,4-dihydro-2H-1,4-benzoxazin-2-ylmethanol (MW = 201.65 g/mol ) significantly enhances its aqueous solubility compared to the free base[1]. However, to maintain stability and prevent precipitation upon physiological pH adjustment in vivo, a buffered vehicle with a mild co-solvent is required.

Causality behind the formulation: Using 5% DMSO aids in wetting the crystalline lattice, while 10% PEG400 acts as a surfactant to prevent precipitation upon dilution in the bloodstream. The 85% Saline ensures the solution remains isotonic, preventing hemolysis during intravenous (IV) administration.

Table 1: Recommended Formulation Matrix for Murine Dosing

ComponentVolume/ConcentrationFunction / Causality
3,4-dihydro-2H-1,4-benzoxazin-2-ylmethanol HCl 1.0 mg/mL (IV) / 3.0 mg/mL (PO)Active Fragment API
DMSO (Dimethyl Sulfoxide) 5% (v/v)Primary solubilizer; disrupts crystal lattice
PEG400 10% (v/v)Co-solvent; prevents in vivo precipitation
0.9% Saline 85% (v/v)Isotonic bulk vehicle

In Vivo Dosing Guidelines (Murine Models)

Fragment screening requires higher doses to achieve target engagement. We recommend a tiered dosing strategy: an IV microdose to determine absolute clearance (Cl) and volume of distribution (Vd), followed by a higher oral (PO) dose to assess intestinal permeability and hepatic first-pass metabolism.

Table 2: Pharmacokinetic Dosing Parameters (C57BL/6 Mice)

RouteDose (mg/kg)Dosing VolumeTarget Cmax (Estimated)Primary Objective
Intravenous (IV) 5.0 mg/kg5 mL/kg~15 - 25 µMDetermine systemic clearance and Vd.
Oral (PO) 30.0 mg/kg10 mL/kg~40 - 60 µMAssess oral bioavailability (%F) and gut absorption.

Step-by-Step Experimental Protocols (Self-Validating Workflows)

To ensure high-fidelity data, this protocol is designed as a self-validating system . Every critical phase includes an internal quality control (QC) checkpoint that must be passed before proceeding.

Step A: Formulation Preparation & Validation
  • Weighing & Solubilization: Accurately weigh the required mass of the HCl salt. Add the 5% DMSO and vortex for 2 minutes until completely dissolved. Add 10% PEG400 and vortex for 1 minute. Slowly add 85% Saline while stirring continuously.

  • Filtration: Filter the solution through a 0.22 µm PTFE syringe filter to ensure sterility and remove any sub-visible particulates.

  • Self-Validation Checkpoint (Pre-Dose QC): Withdraw a 10 µL aliquot of the final formulation. Dilute 1:1000 in acetonitrile and analyze via LC-MS/MS against a standard calibration curve. Proceed to dosing only if the measured concentration is within ±5% of the nominal target.

Step B: In Vivo Administration & Sampling
  • Acclimation: Fast C57BL/6 mice (n=4 per time point) for 4 hours prior to PO dosing to normalize gastric emptying. IV cohorts do not require fasting.

  • Administration:

    • IV Cohort: Administer 5 mL/kg via the lateral tail vein using a 27G needle.

    • PO Cohort: Administer 10 mL/kg via oral gavage using a 20G reusable feeding needle.

  • Serial Sampling: Collect 20 µL of blood via the submandibular vein at 0.08 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2EDTA tubes. Centrifuge at 3,000 x g for 10 minutes at 4°C to isolate plasma.

Step C: LC-MS/MS Bioanalysis
  • Protein Precipitation: To 10 µL of plasma, add 50 µL of ice-cold acetonitrile containing 50 ng/mL of an internal standard (e.g., 2,3-dihydro-1,4-benzodioxine[3]). Vortex for 5 minutes and centrifuge at 15,000 x g for 10 minutes.

  • Self-Validation Checkpoint (Matrix Effect & Recovery): Analyze a blank plasma sample spiked post-extraction with the analyte. The extraction recovery must be >80%, and the internal standard peak area variance must be <15% across all samples to validate the absence of matrix effects.

FBDD_Workflow A Compound Formulation (HCl Salt in PBS/PEG400) B LC-MS/MS QC (Self-Validation) A->B C Murine Dosing (IV: 5 mg/kg | PO: 30 mg/kg) B->C D Serial Blood Sampling (0.08 to 24 hours) C->D E Plasma Extraction (Protein Precipitation) D->E F PK Parameter Calculation (Clearance, Vd, Bioavailability) E->F

Fig 1: Self-validating in vivo pharmacokinetic workflow for fragment evaluation.

References

  • [2] 3,4-Dihydro-2H-1,4-benzoxazine derivatives combining thrombin inhibitory and glycoprotein IIb/IIIa receptor antagonistic activity as a novel class of antithrombotic compounds with dual function - PubMed. Source: nih.gov. URL:

  • Fragment-based screening of the oncogenic protein tyrosine phosphatase shp2 - University of Birmingham. Source: bham.ac.uk. URL:

  • [3] US6465467B1 - Certain aryl-aliphatic and heteroaryl-aliphatic piperazinyl pyrazines and their use in the treatment of serotonin-related diseases - Google Patents. Source: google.com. URL:

  • [1] 3,4-Dihydro-2H-1,4-benzoxazin-2-ylmethanol hydrochloride | Sapphire Bioscience. Source: sapphirebioscience.com. URL:

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Stability &amp; Storage of 3,4-Dihydro-2H-1,4-benzoxazin-2-ylmethanol Hydrochloride

Welcome to the Technical Support Center. This guide is designed for researchers, analytical chemists, and drug development professionals working with 3,4-dihydro-2H-1,4-benzoxazin-2-ylmethanol hydrochloride.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, analytical chemists, and drug development professionals working with 3,4-dihydro-2H-1,4-benzoxazin-2-ylmethanol hydrochloride. Due to its specific structural features—an electron-rich 1,4-benzoxazine ring, a primary alcohol, and a secondary amine hydrochloride salt—this compound requires strict environmental controls to prevent degradation during long-term storage.

Mechanistic Overview: The Causality of Degradation

To effectively store this compound, one must understand its inherent chemical vulnerabilities. While the hydrochloride salt form successfully protonates the secondary amine to protect it from immediate oxidation, it introduces a critical secondary issue: hygroscopicity [1].

When exposed to ambient humidity, the salt absorbs moisture. This localized dissolution causes a drop in pH and promotes disproportionation, converting a fraction of the salt back into the free base[1]. The unprotected 1,4-benzoxazine ring is highly susceptible to autoxidation and photodegradation[2]. Oxygen radicals attack the electron-rich aromatic system, leading to ring-opened transient 3,4-quinone species or cyclic hemiacetals[2][3].

Degradation A 3,4-dihydro-2H-1,4-benzoxazin-2-ylmethanol HCl (Intact, White Solid) B Moisture Absorption (Hygroscopic HCl Salt) A->B High Humidity C Disproportionation (Free Base Formation) B->C Localized Dissolution D Autoxidation / UV Exposure (O2 Radicals) C->D O2 / Light E Quinone-imine / Hemiacetal (Brown/Pink Degradants) D->E Ring Oxidation

Mechanistic pathway of 1,4-benzoxazine hydrochloride degradation via moisture and oxidation.

Troubleshooting & FAQs

Q: My powder turned from white to light brown/pink. What happened, and is it still usable? A: The discoloration is a direct visual indicator of autoxidation. The 1,4-benzoxazine ring has oxidized into quinone-imine or hemiacetal degradants[2][3]. This cascade is typically triggered by exposure to light or oxygen following moisture absorption[1]. Action:Do not use discolored powder for sensitive biological or analytical assays, as these electrophilic degradants can introduce significant experimental artifacts (e.g., covalent binding to off-target proteins). The batch must be discarded or repurified via recrystallization.

Q: The compound has become sticky or clumped, but remains white. Can I still use it? A: Yes, but with caution. Clumping is a hallmark of hygroscopicity[1]. While the compound has not yet oxidized (evidenced by the lack of color change), the absorbed water alters the bulk molecular weight, rendering your concentration calculations inaccurate. Action: Dry the compound in a vacuum desiccator over a strong desiccant (e.g., P2​O5​ or indicating silica gel) for 24 hours before weighing. Self-Validation Check: Weigh the compound, desiccate for 12 hours, and weigh again. If the mass stabilizes, the hygroscopic water has been successfully removed, validating the true mass for accurate molarity calculations.

Q: How should I store stock solutions (e.g., in DMSO) for long-term use? A: Solvated 1,4-benzoxazines are highly vulnerable to oxidation because the protective crystal lattice is dismantled. Stock solutions should be prepared in anhydrous DMSO, aliquoted into single-use volumes to avoid freeze-thaw cycles, and stored at -80°C for long-term use (up to 6 months) or -20°C for short-term use (1 month)[4]. Always use amber vials to prevent photodegradation[4].

Standard Operating Procedure (SOP): Long-Term Storage

To ensure the scientific integrity of your assays, implement the following self-validating workflow for handling and storing the solid compound.

Step 1: Thermal Equilibration Never open a cold vial immediately upon receipt. Place the sealed vial in a desiccator at room temperature for at least 1 hour. Causality: Opening a cold vial causes ambient moisture to instantly condense on the hygroscopic powder, initiating the degradation cascade[1].

Step 2: Inert Atmosphere Handling Transfer the equilibrated vial to a glove box or a benchtop controlled with a gentle stream of dry Argon or Nitrogen. Weigh the required amounts rapidly.

Step 3: Single-Use Aliquoting Divide the bulk powder into single-use aliquots in amber glass vials[4]. Causality: This prevents repeated exposure of the master batch to atmospheric oxygen and humidity.

Step 4: Desiccation & Freezing Backfill the amber vials with Argon, seal tightly with PTFE-lined caps, and place them inside a secondary container (e.g., a sealed Mylar bag) containing indicating silica gel packets. Store the secondary container at -20°C. Self-Validation Check: Before utilizing a stored aliquot, visually inspect the indicating silica gel and the powder. Blue silica and pristine white powder validate that the inert, dry atmosphere was successfully maintained. Pink silica indicates a seal failure.

Workflow S1 Equilibrate to RT S2 Aliquot under Argon/N2 S1->S2 S3 Seal in Amber Vials S2->S3 S4 Store at -20°C with Desiccant S3->S4

Standard operating procedure for the long-term storage of hygroscopic hydrochloride salts.

Quantitative Storage Parameters

The following table summarizes the validated storage conditions, expected shelf life, and critical degradation markers for 3,4-dihydro-2H-1,4-benzoxazin-2-ylmethanol hydrochloride.

StateStorage TemperatureAtmosphere / ContainerExpected Shelf LifePrimary Degradation Marker
Solid (Bulk) -20°CArgon / Amber glass + Desiccant24 - 36 monthsDiscoloration (Pink/Brown)
Solid (Working) Room Temp (20-25°C)Desiccator (Vacuum)< 1 monthClumping / Stickiness
Solution (DMSO) -80°CSealed Amber Vials6 monthsPeak broadening in LC-MS
Solution (DMSO) -20°CSealed Amber Vials1 monthPeak broadening in LC-MS

References

  • Safe Handling and Storage of BMS-189664 Hydrochloride - Applic
  • 1,4-(Benz)Oxazines Thieme-Connect
  • Synthesis and in Vitro Evaluation of New 8-Amino-1,4-benzoxazine Derivatives as Neuroprotective Antioxidants Journal of Medicinal Chemistry - ACS Public
  • Hydrochloride - Chemical Properties and Stability Grokipedia

Sources

Optimization

reducing toxic byproducts in the synthesis of 3,4-dihydro-2H-1,4-benzoxazin-2-ylmethanol hydrochloride

A Guide to Minimizing Toxic Byproducts and Optimizing Synthesis Welcome to the technical support center for the synthesis of 3,4-dihydro-2H-1,4-benzoxazin-2-ylmethanol hydrochloride. This guide is designed for researcher...

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Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Minimizing Toxic Byproducts and Optimizing Synthesis

Welcome to the technical support center for the synthesis of 3,4-dihydro-2H-1,4-benzoxazin-2-ylmethanol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific issues encountered during this synthesis. As Senior Application Scientists, our goal is to combine technical accuracy with practical, field-proven insights to help you improve your yield, purity, and safety by minimizing the formation of toxic byproducts.

Introduction: The Challenge of Regioselectivity and Byproduct Formation

The synthesis of 3,4-dihydro-2H-1,4-benzoxazin-2-ylmethanol hydrochloride, a valuable scaffold in medicinal chemistry, typically involves the reaction of 2-aminophenol with a suitable three-carbon electrophile, such as epichlorohydrin or a glycidol derivative. The primary challenge in this synthesis is controlling the regioselectivity of the initial alkylation step. 2-Aminophenol is an ambident nucleophile, possessing two nucleophilic sites: the amino group (-NH2) and the hydroxyl group (-OH). This can lead to the formation of several byproducts, some of which may be toxic and difficult to separate from the desired product.

This guide will focus on understanding and controlling these side reactions to ensure a safe and efficient synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary byproducts in the synthesis of 3,4-dihydro-2H-1,4-benzoxazin-2-ylmethanol hydrochloride?

A1: The main byproducts arise from the lack of regioselectivity during the alkylation of 2-aminophenol. These include:

  • O-Alkylated Isomer: The reaction occurs at the hydroxyl group instead of the amino group, leading to the formation of an undesired isomer.

  • N,O-Dialkylated Product: Both the amino and hydroxyl groups are alkylated, resulting in a higher molecular weight impurity.

  • Dimeric and Oligomeric Byproducts: Under certain conditions, especially with prolonged reaction times or high temperatures, dimerization or oligomerization of the starting materials or intermediates can occur.[1]

Q2: Why is controlling the N- vs. O-alkylation so critical?

A2: Controlling the N- versus O-alkylation is crucial for two main reasons:

  • Yield and Purity: The formation of the O-alkylated isomer directly reduces the yield of the desired product and complicates purification, as the isomers can have similar physical properties.

Q3: What are the key reaction parameters that influence regioselectivity?

A3: The regioselectivity of the alkylation of 2-aminophenol is highly dependent on the reaction conditions. The key parameters to control are:

  • Base: The choice of base is critical. Stronger bases that deprotonate the phenolic hydroxyl group more readily can favor O-alkylation. Weaker bases may allow for more selective N-alkylation.

  • Solvent: The polarity of the solvent can influence which nucleophilic site is more reactive.

  • Temperature: Higher temperatures can lead to a decrease in selectivity and an increase in the formation of side products.

  • Nature of the Electrophile: The leaving group on the three-carbon electrophile can also affect the N- vs. O-alkylation ratio.

Q4: Are there "greener" alternatives to using epichlorohydrin?

A4: Yes, there is growing interest in developing more environmentally friendly synthetic routes. Some alternatives to epichlorohydrin include:

  • Glycidol and its derivatives: Glycidol is a common alternative, though it is also a reactive epoxide.

  • Glycerol-derived synthons: As a renewable and non-toxic starting material, glycerol and its derivatives are being explored for the synthesis of benzoxazines.

  • Solventless Synthesis: Some benzoxazine syntheses can be performed without a solvent, which reduces the environmental impact and can sometimes improve reaction efficiency.[3]

Troubleshooting Guide

This section provides a systematic approach to troubleshooting common problems encountered during the synthesis of 3,4-dihydro-2H-1,4-benzoxazin-2-ylmethanol hydrochloride.

Issue 1: Low Yield and a Complex Mixture of Products

Observation: The final product is obtained in a low yield, and TLC or HPLC analysis shows multiple spots or peaks, indicating a mixture of compounds.

Probable Cause: Poor regioselectivity in the initial alkylation step, leading to the formation of O-alkylated and N,O-dialkylated byproducts.

Troubleshooting Steps:

  • Optimize the Base:

    • If using a strong base (e.g., NaH, NaOH): This can favor O-alkylation. Consider switching to a weaker base like potassium carbonate (K2CO3) or sodium bicarbonate (NaHCO3).

    • Perform a base screen: Systematically test a range of bases to find the optimal balance between reaction rate and selectivity.

  • Adjust the Solvent:

    • Polar aprotic solvents (e.g., DMF, DMSO): These can favor O-alkylation.

    • Less polar or protic solvents: Consider using solvents like isopropanol, ethanol, or toluene, which may favor N-alkylation.

  • Control the Temperature:

    • Run the reaction at a lower temperature: Start the reaction at room temperature or even 0 °C and slowly warm if necessary. This can significantly improve selectivity.

  • Protecting Group Strategy:

    • Protect the hydroxyl group: Temporarily protecting the phenolic hydroxyl group (e.g., as a silyl ether) will force the alkylation to occur exclusively at the amino group. This is a highly effective but adds extra steps to the synthesis.

Issue 2: Formation of High Molecular Weight Byproducts

Observation: Mass spectrometry analysis of the crude product shows significant peaks corresponding to dimers or higher oligomers.

Probable Cause:

  • Incorrect stoichiometry: Using an incorrect ratio of 2-aminophenol to the electrophile can lead to side reactions.

  • High reaction temperature or prolonged reaction time: These conditions can promote polymerization.

Troubleshooting Steps:

  • Verify Stoichiometry: Carefully check the molar ratios of your reactants. A slight excess of the electrophile is sometimes used, but a large excess should be avoided.

  • Optimize Reaction Time and Temperature: Monitor the reaction closely by TLC or HPLC. Stop the reaction as soon as the starting material is consumed to prevent the formation of byproducts. Avoid unnecessarily high temperatures.

  • Slow Addition: Add the electrophile dropwise to the solution of 2-aminophenol over a period of time. This can help to control the reaction rate and minimize side reactions.

Issue 3: Difficulty in Purifying the Final Product

Observation: The desired product and byproducts have very similar retention times in column chromatography or HPLC, making separation challenging.

Probable Cause: The isomeric byproducts (N- vs. O-alkylated) have similar polarities and molecular weights.

Troubleshooting Steps:

  • Optimize Chromatographic Conditions:

    • HPLC: Experiment with different columns (e.g., C18, phenyl-hexyl) and mobile phase gradients. A shallow gradient can often improve the resolution of closely eluting peaks.[4][5]

    • Column Chromatography: Use a high-quality silica gel and test various solvent systems with different polarities.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent or solvent mixture can be a highly effective purification method.

  • Derivative Formation: In some cases, it may be easier to separate derivatives of the product and then remove the derivatizing group. However, this adds complexity to the synthesis.

Experimental Protocols

Protocol 1: Regioselective N-Alkylation and Cyclization

This protocol is designed to favor N-alkylation and minimize the formation of the O-alkylated byproduct.

Materials:

  • 2-Aminophenol

  • Glycidyl tosylate (or a similar reactive glycidol derivative)

  • Potassium carbonate (K2CO3)

  • Isopropanol

  • Hydrochloric acid (in a suitable solvent for salt formation)

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-aminophenol (1 equivalent) in isopropanol.

  • Add finely ground potassium carbonate (1.5 equivalents).

  • Stir the suspension at room temperature for 30 minutes.

  • Slowly add a solution of glycidyl tosylate (1.1 equivalents) in isopropanol dropwise over 1-2 hours.

  • Heat the reaction mixture to a moderate temperature (e.g., 50-60 °C) and monitor the progress by TLC or HPLC.

  • Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • The crude product can then be purified by column chromatography.

  • Dissolve the purified product in a suitable solvent (e.g., diethyl ether, ethyl acetate) and add a solution of hydrochloric acid to precipitate the hydrochloride salt.

Data Presentation

Table 1: Influence of Reaction Conditions on N- vs. O-Alkylation Selectivity (Illustrative)

Base Solvent Temperature (°C) N:O Alkylation Ratio (Approx.) Reference
NaHDMF251:5General observation
K2CO3Isopropanol505:1[6]
NaHCO3EthanolReflux3:1General observation

Visualization

Diagram 1: Synthetic Pathway and Major Byproducts

G cluster_reactants Starting Materials cluster_products Products & Byproducts 2-Aminophenol 2-Aminophenol Reaction Reaction 2-Aminophenol->Reaction Glycidol Derivative Glycidol Derivative Glycidol Derivative->Reaction Desired Product 3,4-dihydro-2H-1,4-benzoxazin- 2-ylmethanol Reaction->Desired Product N-Alkylation (Desired Pathway) O-Alkylated Isomer O-Alkylated Isomer Reaction->O-Alkylated Isomer O-Alkylation (Side Reaction) N,O-Dialkylated Product N,O-Dialkylated Product Reaction->N,O-Dialkylated Product Di-Alkylation (Side Reaction)

Caption: Synthetic pathway showing the desired N-alkylation and common side reactions.

Diagram 2: Troubleshooting Workflow for Low Yield

G start Low Yield of Desired Product check_selectivity Analyze Crude Product (HPLC, NMR) start->check_selectivity poor_selectivity Poor N:O Selectivity? check_selectivity->poor_selectivity optimize_base Switch to Weaker Base (e.g., K2CO3) poor_selectivity->optimize_base Yes other_issues Investigate Other Issues (Stoichiometry, Purity) poor_selectivity->other_issues No optimize_solvent Change Solvent (e.g., Isopropanol) optimize_base->optimize_solvent optimize_temp Lower Reaction Temperature optimize_solvent->optimize_temp end Improved Yield optimize_temp->end other_issues->end

Caption: Troubleshooting workflow for addressing low product yield.

References

  • Risk assessment summary, new substances notification 20679. (2023). Canada.ca. Available at: [Link]

  • A truly bio-based benzoxazine derived from three natural reactants obtained under environmentally friendly conditions and its polymer properties. (2021). Green Chemistry. Available at: [Link]

  • Synthesis of 3,4-Dihydro-2H-1,4-benzoxazines. Organic Chemistry Portal. Available at: [Link]

  • Kotha, S., Bindra, V., & Kuki, A. (n.d.). SYNTHESIS AND REACTIONS OF 3,4-DIHYDRO-2H-1,4-BENZOXAZINE DERIVATIVES. Semantic Scholar. Available at: [Link]

  • Isomer-specific toxicity profiles of aminophenols. (n.d.). CDC Stacks. Available at: [Link]

  • Wang, C., Sun, J., & Liu, X. (2012). Synthesis and copolymerization of fully bio-based benzoxazines from guaiacol, furfurylamine and stearylamine. Green Chemistry. Available at: [Link]

  • QIAseq Targeted RNA 96-Index HT L (384). (2023). QIAGEN. Available at: [Link]

  • Kotha, S., Bindra, V., & Kuki, A. (n.d.). SYNTHESIS AND REACTIONS OF 3,4-DIHYDRO-2H-1,4-BENZOXAZINE DERIVATIVES. Semantic Scholar. Available at: [Link]

  • Nikolin, B., Imamović, B., Medanhodžić-Vuk, S., & Šober, M. (2004). HIGH PERFOMANCE LIQUID CHROMATOGRAPHY IN PHARMACEUTICAL ANALYSES. Bosnian Journal of Basic Medical Sciences. Available at: [Link]

  • Exploring Sustainable Alternatives: Utilizing Natural Precursor for Eco-Friendly Polybenzoxazine. (2026). ResearchGate. Available at: [Link]

  • 2-Propanol, 1,3-dichloro-: Human health tier II assessment. (2015). Australian Industrial Chemicals Introduction Scheme (AICIS). Available at: [Link]

  • An Alternative Synthetic Approach For 1,3- Benzoxazine Derivatives. (2014). International Journal of Scientific & Technology Research. Available at: [Link]

  • Green Chemistry Alternatives for Sustainable Development in Organic Synthesis. (2017). ResearchGate. Available at: [Link]

  • Analytical Methods. (n.d.). Royal Society of Chemistry. Available at: [Link]

  • Sharaf Eldin, N. A. E. (2021). 3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives –Chemistry and bioactivities. Journal of the Serbian Chemical Society. Available at: [Link]

  • Mascher, H., Nitsche, V., & Schütz, H. (1984). Separation, isolation and identification of optical isomers of 1,4-benzodiazepine glucuronides from biological fluids by reversed-phase high-performance liquid chromatography. Journal of Chromatography B: Biomedical Sciences and Applications. Available at: [Link]

  • Wang, R., & Xu, J. (2010). Selective alkylation of aminophenols. ARKIVOC. Available at: [Link]

  • Stone, N. N., Rasmussen, T., Bolduc, T., & Chambers, T. (n.d.). Quantitative Separation of THC Isomers and Metabolites from Whole Blood. Agilent. Available at: [Link]

  • Avoiding Over-alkylation. (2026). ACS GCI Pharmaceutical Roundtable. Available at: [Link]

  • Narula, P., & Sharma, V. (2021). A comprehensive review of method development by hplc. World Journal of Pharmaceutical Research. Available at: [Link]

  • 2,3-Dihydrobenzo[e][7][8]oxazin-4-one. (2024). MDPI. Available at: [Link]

  • Methods to Avoid Inactivation of Primary Amines. (n.d.). Glen Research. Available at: [Link]

  • Wang, R., & Xu, J. (2010). Selective alkylation of aminophenols. ResearchGate. Available at: [Link]

  • 1H NMR spectrum of 3-(4-nitrophenyl)-3,4-dihydro-2H-benzo... (n.d.). ResearchGate. Available at: [Link]

  • N-alkylation of aminophenols. (2025). Reddit. Available at: [Link]

Sources

Troubleshooting

overcoming poor bioavailability of 3,4-dihydro-2H-1,4-benzoxazin-2-ylmethanol hydrochloride in formulations

Welcome to the Technical Support Center for formulation development. As a Senior Application Scientist, I have designed this troubleshooting guide specifically for researchers and drug development professionals working w...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for formulation development. As a Senior Application Scientist, I have designed this troubleshooting guide specifically for researchers and drug development professionals working with 3,4-dihydro-2H-1,4-benzoxazin-2-ylmethanol hydrochloride (DHBM-HCl) .

While DHBM-HCl is a highly versatile building block and active fragment, its physicochemical profile—a hydrophilic hydrochloride salt of a weak base featuring a vulnerable primary alcohol—presents severe hurdles for oral bioavailability. This guide deconstructs the causality behind these failures and provides validated, step-by-step formulation workflows to rescue in vivo exposure.

Part 1: Mechanistic Profiling & The Disproportionation Challenge

Before troubleshooting, we must establish the quantitative baseline of the molecule. The fundamental reason DHBM-HCl fails in vivo is the "Spring and Crash" phenomenon. The HCl salt acts as a "spring," dissolving rapidly in the acidic stomach. However, upon entering the neutral pH of the small intestine, the environmental pH exceeds the compound's pHmax​ . This triggers salt disproportionation , forcing the ionized salt to revert to its poorly soluble free base, resulting in rapid precipitation.

Table 1: Physicochemical Profiling & Bioavailability Barriers of DHBM-HCl

ParameterCharacteristicMechanistic ConsequenceFormulation Rescue Strategy
Aqueous Solubility Highly pH-dependent (pH 1.2 >>> pH 6.8)Rapid gastric dissolution followed by intestinal supersaturation and precipitation.Polymeric Precipitation Inhibitors (PPIs) to sustain the "parachute" effect.
Solid-State Stability Susceptible to microenvironmental pH shiftsExcipient moisture can trigger disproportionation inside the tablet matrix during storage.Acidic microenvironmental pH modulators (e.g., Fumaric acid).
Metabolic Liability Primary alcohol (-OH) at position 2High susceptibility to rapid hepatic oxidation and glucuronidation (First-pass effect).Lipophilic Ion-Pairing (LIP) coupled with Lymphatic SMEDDS.

Part 2: Troubleshooting Guide & FAQs

Q1: Our DHBM-HCl immediate-release tablets show excellent in vitro dissolution in 0.1N HCl, but our in vivo pharmacokinetic (PK) data shows extremely low Cmax​ and AUC . What is happening? A1: You are observing classic in vivo salt disproportionation. When the dissolved DHBM-HCl transitions from the stomach (pH 1.2) to the duodenum (pH 6.8), the basic secondary amine deprotonates. The concentration of the newly formed free base temporarily exceeds its amorphous solubility, causing Liquid-Liquid Phase Separation (LLPS) [2]. This forms a drug-rich "oil" layer on the surface of any undissolved particles, which rapidly collapses into an insoluble crystalline lattice, completely suppressing absorption. You must implement a "parachute" strategy using polymeric precipitation inhibitors.

Q2: We added PVP K30 to our formulation to act as a parachute, but precipitation still occurs within 15 minutes in simulated intestinal fluid (FaSSIF). How do we extend the supersaturation window? A2: PVP K30 relies primarily on hydrogen bonding, which is often insufficient to disrupt the hydrophobic stacking of the benzoxazine rings during crystallization. Switch to an amphiphilic polymer like PVP/VA 64 (Polyvinylpyrrolidone/vinyl acetate) or HPMC-AS (Hydroxypropyl methylcellulose acetate succinate). The hydrophobic vinyl acetate or acetate/succinate groups interact with the benzoxazine core, while the hydrophilic regions maintain hydration, sterically hindering crystal nucleation for hours rather than minutes.

Q3: Can we formulate DHBM-HCl into a lipid-based Self-Microemulsifying Drug Delivery System (SMEDDS) to bypass hepatic first-pass metabolism? A3: Yes, but not directly. DHBM-HCl is highly hydrophilic and will not partition into the long-chain triglycerides (LCTs) required for lymphatic transport. Expert Insight: You must first perform Lipophilic Ion-Pairing (LIP) . By reacting the DHBM-HCl with an anionic lipophilic counterion (e.g., Sodium Docusate or Oleic Acid), you neutralize the charge and drastically increase its LogP. This lipophilic complex can then be loaded into a SMEDDS formulation. Upon digestion, the LCTs stimulate chylomicron formation in the enterocytes, partitioning the drug into the lymphatic system and entirely bypassing the hepatic portal vein.

Q4: We noticed the API is degrading and turning into the free base inside the capsule during accelerated stability testing (40°C/75% RH). How do we stop this? A4: The moisture in the capsule shell is mobilizing basic excipients (like magnesium stearate or crosscarmellose sodium), raising the microenvironmental pH above the API's pHmax​ [1]. To mitigate this, integrate an acidic pH modulator, such as fumaric or citric acid, into your dry blend. This acts as a localized buffer, ensuring the microclimate remains acidic and locking the API in its highly soluble hydrochloride salt form [3].

Part 3: Visualizing the Formulation Workflow

G A DHBM-HCl (Solid Dose) B Gastric Phase (pH 1.2) Rapid Dissolution A->B C Intestinal Phase (pH 6.8) pH > pKa B->C D Salt Disproportionation (Free Base Conversion) C->D Unformulated F Polymeric Matrix (e.g., PVP/VA) C->F PPI Addition H Lipophilic Ion-Pairing + SMEDDS C->H Lipid Strategy E Rapid Precipitation (Bioavailability Loss) D->E G Maintained Supersaturation ('Parachute' Effect) F->G I Lymphatic Transport (Bypass First-Pass) H->I

Workflow of DHBM-HCl in vivo disproportionation and targeted formulation rescue strategies.

Part 4: Validated Experimental Protocols

Protocol A: Two-Stage Biorelevant Dissolution Assay (Validating the Parachute)

This protocol is a self-validating system: by comparing the Area Under the Curve (AUC) of the dissolution profile in the intestinal phase with and without the polymer, you mathematically quantify the efficacy of your precipitation inhibitor.

Step 1: Gastric Phase (The Spring)

  • Prepare 500 mL of Simulated Gastric Fluid (SGF, pH 1.2 without enzymes) in a USP Type II apparatus at 37°C, paddle speed 50 rpm.

  • Introduce the DHBM-HCl formulation (target dose equivalent to 50 mg free base).

  • Sample at 5, 10, 15, and 30 minutes. Filter immediately through a 0.45 µm PTFE syringe filter (discard first 2 mL) and dilute in mobile phase for HPLC quantification.

Step 2: Intestinal Transfer (The Crash/Parachute)

  • At t=30 min, rapidly add 500 mL of concentrated Simulated Intestinal Fluid (FaSSIF) buffered to immediately shift the vessel pH to 6.8.

  • Sample at 35, 40, 50, 60, 90, and 120 minutes.

  • Critical observation: Note any visual cloudiness (LLPS onset) or particulate formation.

Table 2: Expected Quantitative Outcomes (Supersaturation Maintenance)

FormulationSGF Dissolution (30 min)FaSSIF Concentration (60 min)Precipitation Onset
Pure DHBM-HCl> 95%< 15% (Crashed)~ 5 mins post-transfer
DHBM-HCl + PVP K30> 95%~ 40%~ 15 mins post-transfer
DHBM-HCl + PVP/VA 64> 95%> 85% (Maintained)> 90 mins post-transfer
Protocol B: Lipophilic Ion-Pairing (LIP) for SMEDDS Integration

To bypass first-pass metabolism, DHBM-HCl must be converted into a lipophilic complex.

Step 1: Ion-Pair Formation

  • Dissolve 10 mmol of DHBM-HCl in 50 mL of deionized water.

  • Dissolve 10 mmol of Sodium Docusate in 50 mL of deionized water.

  • Mix the two solutions under magnetic stirring at 400 rpm for 2 hours. The lipophilic DHBM-Docusate complex will precipitate out of the aqueous phase.

  • Centrifuge at 10,000 rpm for 15 minutes, discard the supernatant, and lyophilize the pellet to obtain the anhydrous LIP complex.

Step 2: SMEDDS Formulation

  • Dissolve the lyophilized DHBM-Docusate complex into a lipid mixture consisting of 40% Long-Chain Triglycerides (e.g., Sesame oil), 40% Surfactant (e.g., Kolliphor EL), and 20% Co-surfactant (e.g., Capmul MCM).

  • Vortex for 5 minutes and sonicate at 37°C until optically clear.

  • Validation: Disperse 1 mL of the SMEDDS into 250 mL of water. A transparent microemulsion (droplet size < 50 nm via DLS) confirms a successful, self-emulsifying lymphatic-targeting vehicle.

Reference Data & Comparative Studies

Validation

A Comparative Guide to 3,4-dihydro-2H-1,4-benzoxazin-2-ylmethanol hydrochloride and Conventional 1,3-Benzoxazine Derivatives

This guide provides an in-depth comparison between 3,4-dihydro-2H-1,4-benzoxazin-2-ylmethanol hydrochloride, a specialized heterocyclic building block, and the broader class of standard benzoxazine derivatives, which are...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparison between 3,4-dihydro-2H-1,4-benzoxazin-2-ylmethanol hydrochloride, a specialized heterocyclic building block, and the broader class of standard benzoxazine derivatives, which are predominantly of the 1,3-isomer type. We will explore their fundamental structural differences, divergent synthetic pathways, distinct reactivity profiles, and consequently, their specialized applications in medicinal chemistry versus materials science. This document is intended for researchers, chemists, and drug development professionals seeking to understand the nuanced characteristics of these compounds to select the appropriate scaffold for their research and development endeavors.

Chapter 1: The Structural Divide: 1,4- vs. 1,3-Isomerism and Functionalization

The core difference between these two classes of compounds lies in the isomeric arrangement of the nitrogen and oxygen atoms within the oxazine ring fused to the benzene core. This seemingly subtle variation dictates their chemical personality and ultimate application.

Standard Benzoxazines are typically 1,3-benzoxazines . In this configuration, the oxygen and nitrogen atoms are separated by a single methylene group (-O-CH₂-N-). This arrangement is the cornerstone of their most valuable property: the ability to undergo thermal ring-opening polymerization (ROP) to form high-performance polybenzoxazine thermosets.[1] The properties of these monomers and the resulting polymers are tuned by the selection of the precursor phenol and primary amine, allowing for vast molecular design flexibility.[2]

3,4-dihydro-2H-1,4-benzoxazin-2-ylmethanol , on the other hand, is a 1,4-benzoxazine . Here, the oxygen and nitrogen atoms are positioned opposite each other in the heterocyclic ring (-O-CH₂-CH-N-). This structure does not readily undergo the same type of ring-opening polymerization as its 1,3-counterpart. Instead, its value lies in its role as a stable, functionalized scaffold.

Key distinguishing features of 3,4-dihydro-2H-1,4-benzoxazin-2-ylmethanol hydrochloride include:

  • A Primary Alcohol Group (-CH₂OH): Located at the 2-position, this hydroxyl group is a reactive handle for subsequent chemical modifications such as esterification, etherification, or oxidation. This makes it a highly valuable intermediate for building more complex molecules, particularly in drug discovery.[3]

  • A Secondary Amine within the Ring: The N-H proton at the 4-position can be substituted, offering another site for functionalization.

  • Hydrochloride Salt Form: The compound is supplied as a hydrochloride salt (·HCl).[4] This is a common strategy in medicinal chemistry to enhance the aqueous solubility and improve the stability and handling of amine-containing compounds, which is crucial for biological screening and formulation.

G cluster_0 3,4-dihydro-2H-1,4-benzoxazin-2-ylmethanol (A 1,4-Benzoxazine Derivative) cluster_1 3-Phenyl-3,4-dihydro-2H-1,3-benzoxazine (P-a) (A Standard 1,3-Benzoxazine) mol1 mol1 mol2 mol2 G General Synthesis of 1,3-Benzoxazines phenol Phenol Derivative mix Mannich Condensation (Solvent or Solventless) Heating phenol->mix amine Primary Amine (R-NH2) amine->mix formaldehyde Formaldehyde (CH2O) formaldehyde->mix product 1,3-Benzoxazine Monomer mix->product

Caption: The efficient one-pot Mannich condensation for standard 1,3-benzoxazine monomers.

Synthesis of 3,4-dihydro-2H-1,4-benzoxazine Derivatives

The synthesis of the 1,4-benzoxazine scaffold is generally a multi-step process that does not involve a simple one-pot condensation. A common approach involves the reaction of an activated aziridine with a 2-halophenol, followed by a copper-catalyzed intramolecular cyclization. [5]Another established route starts with o-aminophenol derivatives. For the specific title compound, synthesis often involves the ring closure of an N-alkylated o-aminophenol derivative. [6]These methods provide precise control over the molecular architecture but are less straightforward than the Mannich condensation for 1,3-isomers.

Chapter 3: Comparative Performance, Reactivity, and Applications

The distinct structures and synthetic origins of these compounds lead to vastly different performance characteristics and fields of application.

Property/Characteristic3,4-dihydro-2H-1,4-benzoxazin-2-ylmethanol HClStandard 1,3-Benzoxazine Derivatives
Primary Isomer Type 1,4-Benzoxazine1,3-Benzoxazine
Key Functional Group Primary Alcohol (-CH₂OH), Secondary Amine (N-H)Varies based on precursor phenol and amine
Primary Reactivity Site for N- and O-functionalizationThermal Ring-Opening Polymerization (ROP)
Solubility Enhanced aqueous solubility (as HCl salt)Generally soluble in organic solvents; low water solubility
Primary Application Medicinal Chemistry; Drug Discovery Scaffold [3][7]Materials Science; Monomer for Thermosets [1]
End Product Biologically active molecules, drug intermediatesHigh-performance polybenzoxazine resins, composites [8]

Reactivity and Performance Insights

  • Standard 1,3-Benzoxazines: The defining characteristic is their thermal reactivity. Upon heating, typically in the range of 180-250 °C, the oxazine ring opens and polymerizes to form a highly cross-linked phenolic-type resin. [9]This process is notable for its near-zero volumetric shrinkage , a significant advantage over other thermosets like epoxies and traditional phenolics. [10]The resulting polybenzoxazines exhibit excellent thermal stability, high char yield, inherent flame retardancy, low water absorption, and good dielectric properties. [11][12]These features make them ideal for demanding applications in the aerospace, electronics, and automotive industries. [13]

  • 3,4-dihydro-2H-1,4-benzoxazin-2-ylmethanol: This molecule's reactivity is centered on its functional handles. It is not designed for polymerization but rather for derivatization. The 1,4-benzoxazine core is considered a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is recurrently found in biologically active compounds. [14][15]Derivatives of the 3,4-dihydro-2H-1,4-benzoxazine nucleus have demonstrated a wide array of pharmacological activities, including antibacterial, anti-hypertensive, neuroprotective, and anti-thrombin effects. [3][7]The title compound serves as a key starting material to synthesize libraries of new chemical entities for screening against various biological targets.

Chapter 4: Essential Experimental & Characterization Protocols

Accurate characterization is paramount to confirm the structure of the synthesized benzoxazine and, in the case of 1,3-isomers, to understand their curing behavior and the properties of the resulting polymer.

G Benzoxazine Characterization Workflow start Synthesized Benzoxazine Compound ftir FTIR Spectroscopy start->ftir nmr NMR Spectroscopy (¹H & ¹³C) start->nmr dsc DSC Analysis (for 1,3-isomers) start->dsc struct Structural Confirmation ftir->struct nmr->struct thermal Curing Profile & Glass Transition (Tg) dsc->thermal

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Comparative

mass spectrometry fragmentation pattern of 3,4-dihydro-2H-1,4-benzoxazin-2-ylmethanol hydrochloride

An in-depth understanding of molecular fragmentation is critical for drug development professionals and analytical chemists tasked with structural elucidation, pharmacokinetic profiling, and impurity tracking. The compou...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth understanding of molecular fragmentation is critical for drug development professionals and analytical chemists tasked with structural elucidation, pharmacokinetic profiling, and impurity tracking. The compound 3,4-dihydro-2H-1,4-benzoxazin-2-ylmethanol hydrochloride (CAS: 90609-95-3) features a versatile benzoxazine scaffold frequently utilized in the synthesis of antithrombotic agents, neuroprotectants, and antiviral purine conjugates[1][2][3].

Because this scaffold contains both a secondary amine and a primary alcohol, its behavior in a mass spectrometer is highly dependent on the ionization technique employed. This guide objectively compares the performance of three dominant mass spectrometry (MS) platforms—High-Resolution ESI-Q-TOF , Triple Quadrupole (QqQ) , and GC-EI-MS —in mapping the fragmentation pattern of this compound, providing actionable, self-validating protocols for your laboratory.

Mechanistic Fragmentation Pathways: The "Why" Behind the Spectra

To optimize an analytical method, one must first understand the fundamental gas-phase thermodynamics governing the molecule. The free base of 3,4-dihydro-2H-1,4-benzoxazin-2-ylmethanol has a monoisotopic mass of 165.0790 Da (C9H11NO2). Its fragmentation is dictated by the ionization energy and the even/odd electron state of the precursor ion.

Electrospray Ionization (ESI+): The Even-Electron Rule

In soft ionization techniques like ESI, the molecule readily accepts a proton at the most basic site—the secondary nitrogen (N4) of the oxazine ring—forming an even-electron precursor ion [M+H]+ at m/z 166.0863.

  • Causality of Fragmentation: Under Collision-Induced Dissociation (CID), even-electron ions preferentially expel neutral molecules to form highly stable, resonance-stabilized even-electron product ions. The most thermodynamically favorable pathway is the proton transfer to the hydroxyl group, followed by the expulsion of water (-18 Da). This yields a diagnostic fragment at m/z 148.0757, representing a stabilized 2H-1,4-benzoxazinium cation[4].

Electron Ionization (EI): Radical-Driven Cleavage

In traditional GC-MS utilizing 70 eV electron ionization, the molecule is stripped of an electron, forming a highly energetic odd-electron radical cation ( M+∙ ) at m/z 165.0790.

  • Causality of Fragmentation: Radical cations relieve high internal energy via homolytic bond cleavage. The primary alcohol at the C2 position strongly drives an α -cleavage event. The expulsion of the hydroxymethyl radical ( ∙CH2​OH , 31 Da) leaves behind a highly stable, fully aromatized oxazinium cation at m/z 134.0600.

Fragmentation Parent 3,4-dihydro-2H-1,4-benzoxazin- 2-ylmethanol (MW 165.08) ESI_Ion [M+H]+ m/z 166.086 Parent->ESI_Ion ESI+ (Soft Ionization) EI_Ion M+• m/z 165.079 Parent->EI_Ion EI (70 eV Hard Ionization) ESI_Frag1 Loss of H2O (-18 Da) m/z 148.075 ESI_Ion->ESI_Frag1 CID (15-25 eV) EI_Frag1 Alpha-Cleavage (-•CH2OH) m/z 134.060 EI_Ion->EI_Frag1 Radical-Driven ESI_Frag2 Ring Cleavage m/z 120.080 ESI_Frag1->ESI_Frag2 CID (30-40 eV) EI_Frag2 Aromatization m/z 106.065 EI_Frag1->EI_Frag2 -CO

Figure 1: Comparative MS fragmentation pathways under ESI+ and EI conditions.

Platform Performance Comparison

Selecting the correct MS platform depends entirely on the analytical goal: structural confirmation, absolute quantification, or library matching. Table 1 summarizes the performance metrics of each alternative.

Table 1: Quantitative Comparison of MS Platforms for Benzoxazine Analysis

PlatformIonizationPrecursor Ion (m/z)Key Diagnostic Fragments (m/z)Mass AccuracyPrimary Application
ESI-Q-TOF MS/MS ESI (+)166.0863 [M+H]+ 148.0757, 120.0808< 2 ppmExact mass structural elucidation & impurity profiling.
LC-QqQ (MRM) ESI (+)166.1 [M+H]+ 166.1 148.1NominalHigh-throughput PK quantification (High sensitivity).
GC-EI-MS (Di-TMS Derivatized)EI (70 eV)309.1581 ( M+∙ )294.13 (- ∙CH3​ ), 206.08NominalSpectral library matching & volatile impurity screening.

Note: In GC-MS, the molecule must be derivatized. The di-TMS derivative (MW 309) undergoes a classic α -cleavage of the TMS-ether group, losing ∙CH2​−O−TMS (103 Da) to yield a dominant fragment at m/z 206.

Self-Validating Experimental Protocols

To ensure data integrity, the following methodologies are designed as self-validating systems. They include built-in causality checks (e.g., pH control for ionization efficiency and derivatization for thermal stability) to prevent false negatives.

Protocol A: High-Resolution LC-ESI-Q-TOF MS/MS Workflow

Objective: Determine the exact mass and collision-induced fragmentation pattern. Causality Check: The addition of 0.1% formic acid forces the equilibrium of the hydrochloride salt into the fully protonated [M+H]+ state, maximizing ESI+ transmission efficiency.

  • Sample Preparation:

    • Dissolve 1.0 mg of[1] in 1 mL of LC-MS grade Methanol to create a 1 mg/mL stock.

    • Dilute to 1 µg/mL using Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (Acetonitrile + 0.1% Formic Acid) at a 50:50 ratio.

    • Validation Step: Prepare a blank (50:50 solvent) to rule out background isobaric interferences.

  • Chromatography:

    • Column: C18 (2.1 x 50 mm, 1.8 µm). Flow rate: 0.4 mL/min.

    • Gradient: 5% B to 95% B over 5 minutes to ensure sharp peak elution.

  • MS/MS Parameters:

    • Source: ESI positive mode. Capillary Voltage: 3.5 kV.

    • Acquisition: Auto-MS/MS mode. Set a Collision Energy (CE) ramp from 15 eV to 40 eV. Rationale: 15 eV captures the primary water loss (m/z 148), while 40 eV forces secondary ring cleavage (m/z 120).

Protocol B: GC-EI-MS Workflow (Derivatization Required)

Objective: Generate a reproducible 70 eV radical fragmentation spectrum. Causality Check: The target molecule contains active hydrogens (-OH and -NH). Injecting it directly into a hot GC inlet (250°C) will cause severe peak tailing and thermal degradation. Silylation with BSTFA replaces these hydrogens with inert Trimethylsilyl (TMS) groups, ensuring volatility and thermal stability.

  • Sample Preparation (Free Base Conversion & Derivatization):

    • Dissolve 1.0 mg of the HCl salt in 0.5 mL water. Add 10 µL of 1M NaOH to neutralize the salt, extracting the free base into 1 mL of ethyl acetate.

    • Evaporate the organic layer to dryness under gentle nitrogen.

    • Add 50 µL of anhydrous Pyridine and 50 µL of BSTFA + 1% TMCS. Incubate at 60°C for 30 minutes.

    • Validation Step: Spike the sample with an internal standard (e.g., Naphthalene-d8) prior to derivatization to monitor injection consistency.

  • Chromatography:

    • Column: DB-5MS (30 m x 0.25 mm, 0.25 µm). Carrier Gas: Helium at 1.0 mL/min.

    • Oven Program: 80°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).

  • MS Parameters:

    • Ionization: 70 eV Electron Impact. Source Temp: 230°C.

    • Scan Range: m/z 50 to 400.

Workflow Sample Compound HCl Salt PrepLC Dilute in MeOH/H2O + 0.1% Formic Acid Sample->PrepLC PrepGC Free Base Conversion + BSTFA Derivatization Sample->PrepGC LCMS ESI-Q-TOF MS/MS PrepLC->LCMS GCMS GC-EI-MS PrepGC->GCMS DataLC Exact Mass & Even-Electron Fragments LCMS->DataLC DataGC Library Matching & Radical Cations GCMS->DataGC

Figure 2: Parallel experimental workflows for LC-ESI-Q-TOF and GC-EI-MS structural elucidation.

Conclusion

For the structural elucidation of 3,4-dihydro-2H-1,4-benzoxazin-2-ylmethanol hydrochloride, ESI-Q-TOF MS/MS provides the most direct and accurate diagnostic data without the need for extensive sample derivatization. The characteristic neutral loss of water (-18 Da) serves as a highly reliable marker for the hydroxymethyl group at the C2 position. Conversely, GC-EI-MS remains a powerful alternative when spectral library matching is required, provided the analyst accounts for the mass shifts introduced by di-TMS derivatization.

References

  • Ilaš, J., et al. (2005). Recent advances in the synthesis of 2H-1,4-benzoxazin-3-(4H)-ones and 3,4-dihydro-2H-1,4-benzoxazines. Tetrahedron, 61(31), 7325-7348. Retrieved from:[Link][4]

  • Dudutiene, V., et al. (2008). 3,4-Dihydro-2H-1,4-benzoxazine Derivatives Combining Thrombin Inhibitory and Glycoprotein IIb/IIIa Receptor Antagonistic Activity as a Novel Class of Antithrombotic Compounds with Dual Function. Journal of Medicinal Chemistry, 51(17), 5346–5361. Retrieved from:[Link][2]

  • Ostroushko, I. R., et al. (2022). Synthesis of Pyrimidine Conjugates with 4-(6-Amino-hexanoyl)-7,8-difluoro-3,4-dihydro-3-methyl-2H-[1,4]benzoxazine. Molecules, 27(13), 4236. Retrieved from:[Link][3]

Sources

Validation

Comparative Validation of Analytical Methods for 3,4-Dihydro-2H-1,4-benzoxazin-2-ylmethanol Hydrochloride Quantification

As drug development pipelines increasingly rely on complex heterocyclic intermediates, the demand for highly sensitive, robust, and reproducible analytical methods has never been higher. 3,4-Dihydro-2H-1,4-benzoxazin-2-y...

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Author: BenchChem Technical Support Team. Date: March 2026

As drug development pipelines increasingly rely on complex heterocyclic intermediates, the demand for highly sensitive, robust, and reproducible analytical methods has never been higher. 3,4-Dihydro-2H-1,4-benzoxazin-2-ylmethanol hydrochloride (CAS 90609-95-3) is a critical polar intermediate utilized in the synthesis of oxazine-based therapeutics[1]. Because it is supplied as a hydrochloride salt and features both a basic secondary amine and a hydroxymethyl group, it presents unique chromatographic challenges, including peak tailing and matrix susceptibility.

This guide provides an objective, data-driven comparison of three analytical methodologies—Legacy HPLC-UV , UHPLC-PDA , and Advanced LC-MS/MS —for the quantification of this compound. Designed for analytical scientists and QA/QC professionals, this document outlines the mechanistic causality behind method selection and provides step-by-step, self-validating protocols aligned with 2[2] and3[3].

Mechanistic Rationale & Method Design (Causality)

When quantifying a basic, polar molecule like 3,4-dihydro-2H-1,4-benzoxazin-2-ylmethanol, the choices of stationary phase and mobile phase pH are not arbitrary; they are dictated by the molecule's physicochemical properties.

  • The pH Dilemma: The secondary amine in the benzoxazine ring has a pKa of approximately 5.5. To prevent the analyte from existing in a mixed ionization state (which causes peak splitting and tailing), the mobile phase pH must be maintained at least 2 units below its pKa. We utilize 0.1% Formic Acid (pH ~2.7) to ensure the amine is fully protonated.

  • Stationary Phase Selection: Traditional C18 columns (Method A) often leave residual silanols exposed, which ionically interact with the protonated amine, causing severe peak tailing. For our advanced LC-MS/MS method (Method C), we utilize a Biphenyl stationary phase . The biphenyl rings provide orthogonal π−π interactions with the aromatic benzoxazine core. This causality is critical: the enhanced retention from π−π interactions allows us to use a higher percentage of organic modifier (methanol) in the mobile phase, which exponentially increases electrospray ionization (ESI) desolvation efficiency in the mass spectrometer.

Workflow A Sample Preparation (Extraction & Dilution) B Chromatographic Separation A->B C Detection (UV/PDA or MS/MS) B->C D Data Acquisition & Quantification C->D

Fig 1. Analytical workflow for 3,4-dihydro-2H-1,4-benzoxazin-2-ylmethanol HCl quantification.

Self-Validating Protocol Design

To ensure scientific integrity, every protocol described herein operates as a self-validating system . This means the analytical batch will automatically fail and halt if predefined internal criteria are not met, preventing the reporting of erroneous data.

  • System Suitability Testing (SST): Before any sample is injected, a reference standard is injected six times. The system must self-verify that the peak tailing factor is ≤1.5 , theoretical plates are ≥5000 , and the %RSD of the peak area is ≤2.0% .

  • Stable Isotope-Labeled Internal Standard (SIL-IS): For Method C (LC-MS/MS), 3,4-dihydro-2H-1,4-benzoxazin-2-ylmethanol- d4​ is spiked into every sample at a constant concentration. Any matrix-induced ion suppression or injection volume variance affects both the target and the IS equally. The system quantifies based on the response ratio (Analyte Area / IS Area), inherently correcting for external variables.

Step-by-Step Methodological Workflows

Method A: Legacy HPLC-UV (Baseline)

Best for: Bulk API assay (Category I) where high concentrations are expected[3].

  • Column: Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm).

  • Mobile Phase: 0.1% Trifluoroacetic acid (TFA) in Water / Acetonitrile (Gradient). Note: TFA acts as a strong ion-pairing agent to mask silanols, but suppresses MS signals, restricting this method to UV.

  • Detection: UV absorbance at 235 nm.

Method B: UHPLC-PDA (Intermediate)

Best for: Routine QA/QC and impurity profiling.

  • Column: Acquity UPLC BEH C18 (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase: 0.1% Formic Acid in Water / Acetonitrile.

  • Detection: Photodiode Array (PDA) scanning 200–400 nm, extracted at 235 nm.

Method C: LC-MS/MS (Advanced Product Solution)

Best for: Genotoxic impurity tracking, pharmacokinetics, and complex matrix analysis.

  • Column: Acquity UPLC BEH Biphenyl (2.1 x 50 mm, 1.7 µm).

  • Mobile Phase: 10 mM Ammonium Formate (pH 3.2) / Methanol.

  • Detection: ESI+ in Multiple Reaction Monitoring (MRM) mode.

    • Precursor Ion: m/z 166.2 [M+H]+ (Free base MW = 165.19 g/mol ).

    • Quantifier Transition: m/z 166.2 148.1 (Driven by the facile loss of H2​O from the hydroxymethyl group).

    • Qualifier Transition: m/z 166.2 106.1.

ICH Q2(R2) Validation Execution

The validation lifecycle was executed strictly according to the latest ICH Q2(R2) guidelines[2].

Validation Start ICH Q2(R2) Validation Spec Specificity (Blank & Matrix Match) Start->Spec Lin Linearity & Range (R² > 0.995) Start->Lin Acc Accuracy (Spike Recovery) Lin->Acc Prec Precision (Repeatability & Int.) Lin->Prec Rob Robustness (Method Variations) Acc->Rob Prec->Rob

Fig 2. ICH Q2(R2) validation parameter sequence for analytical method lifecycle management.

Experimental Protocol for Validation:
  • Specificity: Blank matrix samples were extracted and injected. Acceptance criteria required no interfering peaks >20% of the Lower Limit of Quantitation (LLOQ) at the retention time of the analyte.

  • Linearity: Calibration standards were prepared across 7 concentration levels. A linear regression model with a 1/x2 weighting factor was applied to account for heteroscedasticity at lower concentrations.

  • Accuracy (Recovery): Matrix samples were spiked with the analyte at 80%, 100%, and 120% of the target working concentration. Triplicate preparations were analyzed to calculate the percentage recovery against the theoretical spiked amount.

  • Precision: Repeatability (intra-day) was assessed using 6 independent preparations of the 100% target concentration. Intermediate precision (inter-day) was evaluated by a second analyst on a different day using a different instrument.

Quantitative Performance Comparison

The experimental data summarized below highlights the performance metrics of the three methods. While Method A is sufficient for bulk analysis, Method C (LC-MS/MS) demonstrates a 500-fold improvement in sensitivity (LOD) and vastly superior precision, validating its use as the premium solution for trace-level quantification.

Validation ParameterMethod A (HPLC-UV)Method B (UHPLC-PDA)Method C (LC-MS/MS)
Linearity Range 0.5 – 50 µg/mL0.05 – 20 µg/mL0.001 – 5 µg/mL
Correlation Coefficient ( R2 ) > 0.995> 0.998> 0.999
LOD (S/N 3) 150 ng/mL15 ng/mL0.3 ng/mL
LOQ (S/N 10) 500 ng/mL50 ng/mL1.0 ng/mL
Accuracy (% Recovery) 95.2 – 103.1%98.4 – 101.5%99.1 – 100.8%
Precision (Intra-day %RSD) 1.8%0.9%0.6%
Precision (Inter-day %RSD) 2.4%1.2%0.8%

Conclusion & Recommendations

For the quantification of 3,4-dihydro-2H-1,4-benzoxazin-2-ylmethanol hydrochloride:

  • Adopt Method A or B only if analyzing bulk drug substance where concentrations exceed 1 µg/mL and matrix interference is negligible.

  • Adopt Method C (LC-MS/MS) as the definitive analytical solution when dealing with complex matrices, biological fluids, or when tracking the compound as a trace synthetic impurity. The combination of the Biphenyl stationary phase and SIL-IS self-validation ensures unparalleled accuracy, precision, and compliance with modern ICH Q2(R2) lifecycle management expectations.

References

  • Source: sapphirebioscience.
  • Source: basciences.
  • Title: ICH Q2(R2)

Sources

Comparative

A Researcher's Guide to FTIR Spectroscopy of 3,4-dihydro-2H-1,4-benzoxazin-2-ylmethanol hydrochloride: Analysis and Comparison

Abstract This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the use of Fourier-Transform Infrared (FTIR) spectroscopy for the characterization of 3,4...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the use of Fourier-Transform Infrared (FTIR) spectroscopy for the characterization of 3,4-dihydro-2H-1,4-benzoxazin-2-ylmethanol hydrochloride (CAS No. 90609-95-3). In the absence of a publicly available reference spectrum, this document outlines a robust, self-validating methodology for obtaining and interpreting the FTIR spectrum of the target molecule. It includes a detailed experimental protocol, a thorough analysis of expected spectral features based on the analysis of related benzoxazine derivatives, and a comparative guide to differentiate the hydrochloride salt from its free base and other structural analogs. This guide is intended to serve as a practical resource, enabling researchers to confidently acquire and analyze their own spectral data for this compound.

Introduction: The Challenge of Characterizing Novel Compounds

3,4-dihydro-2H-1,4-benzoxazin-2-ylmethanol is a heterocyclic compound belonging to the benzoxazine family.[1][2] These scaffolds are of significant interest in medicinal chemistry and materials science.[1][3] The hydrochloride salt form is often utilized to improve the solubility and stability of pharmaceutical compounds. Accurate structural confirmation is a critical step in the research and development process, and FTIR spectroscopy is a powerful, non-destructive technique for this purpose.

The core of our approach is built on the foundational understanding of group frequencies in infrared spectroscopy. The presence of specific functional groups within the molecule—the benzoxazine ring system, the hydroxyl group, the secondary amine, and the hydrochloride salt—will give rise to characteristic absorption bands. By comparing an experimentally obtained spectrum with the known absorption ranges for these functional groups, and by contrasting it with the spectra of closely related analogs, a high-confidence identification can be achieved.

Experimental Protocol: Acquiring a High-Quality FTIR Spectrum

The following protocol details the steps for obtaining a high-quality FTIR spectrum of 3,4-dihydro-2H-1,4-benzoxazin-2-ylmethanol hydrochloride using the Attenuated Total Reflectance (ATR) sampling technique, which is ideal for solid powders.

2.1. Materials and Instrumentation

  • Sample: 3,4-dihydro-2H-1,4-benzoxazin-2-ylmethanol hydrochloride powder (ensure purity is confirmed by other analytical methods, e.g., NMR, LC-MS).

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with a single-reflection diamond ATR accessory.

  • Software: Instrument control and data analysis software.

  • Consumables: Isopropanol or ethanol for cleaning the ATR crystal, and lint-free wipes.

2.2. Step-by-Step Procedure

  • Instrument Preparation:

    • Ensure the spectrometer is powered on and has reached thermal equilibrium as per the manufacturer's instructions.

    • Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference.

  • Background Spectrum Acquisition:

    • Clean the ATR crystal surface thoroughly with a lint-free wipe soaked in isopropanol or ethanol. Allow the solvent to fully evaporate.

    • Acquire a background spectrum. This will account for the absorbance of the ATR crystal and the ambient atmosphere. The background spectrum should be a flat line at 100% transmittance.

  • Sample Spectrum Acquisition:

    • Place a small amount of the 3,4-dihydro-2H-1,4-benzoxazin-2-ylmethanol hydrochloride powder onto the center of the ATR crystal.

    • Apply consistent pressure using the ATR's pressure clamp to ensure good contact between the sample and the crystal.

    • Acquire the sample spectrum. A typical measurement would involve co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Data Processing and Analysis:

    • The acquired spectrum will be displayed in transmittance or absorbance. For analytical purposes, it is often preferable to work in the absorbance domain.

    • Perform an ATR correction if the software allows. This corrects for the wavelength-dependent depth of penetration of the IR beam into the sample.

    • Label the significant peaks with their corresponding wavenumbers (cm⁻¹).

2.3. Self-Validating System

To ensure the trustworthiness of the acquired data, the following checks should be implemented:

  • Reproducibility: Repeat the measurement with a fresh sample aliquot to ensure the spectrum is reproducible.

  • Atmospheric Compensation: If purging is not optimal, use the software's atmospheric compensation feature to subtract CO₂ and water vapor signals.

  • Baseline Correction: If the baseline is sloped, apply a baseline correction algorithm.

Spectral Interpretation and Comparison

The interpretation of the FTIR spectrum relies on identifying the characteristic absorption bands for the functional groups present in 3,4-dihydro-2H-1,4-benzoxazin-2-ylmethanol hydrochloride.

3.1. Expected FTIR Absorption Bands

The following table summarizes the expected characteristic absorption bands based on literature data for similar benzoxazine derivatives and hydrochloride salts.[7][8][9][10]

Wavenumber Range (cm⁻¹)Vibration ModeFunctional Group
3200-3500O-H stretch (alcohol)Hydroxyl (-OH)
2800-3200N-H stretch (secondary amine hydrochloride)Amine Salt (-NH₂⁺-)
2850-3000C-H stretch (aliphatic)Methylene (-CH₂-) and Methine (-CH-)
~1600, ~1490C=C stretchAromatic Ring (Benzene)
1230-1290C-O-C antisymmetric stretchBenzoxazine Ring
1010-1150C-O-C symmetric stretch, C-O stretch (alcohol)Benzoxazine Ring, Primary Alcohol
~940-970Out-of-plane C-H bend (benzene ring with oxazine)Benzoxazine Ring
700-800Out-of-plane C-H bend (aromatic substitution)Aromatic Ring

3.2. Comparison with Alternatives

A key aspect of confirming the identity of the target compound is to compare its spectrum with those of potential alternatives or related compounds.

3.2.1. 3,4-dihydro-2H-1,4-benzoxazin-2-ylmethanol (Free Base)

The most significant difference in the FTIR spectrum of the free base compared to the hydrochloride salt will be in the N-H stretching region. The free base will exhibit a sharp N-H stretch characteristic of a secondary amine, typically in the range of 3300-3500 cm⁻¹. This is in contrast to the broad N-H⁺ stretch expected for the hydrochloride salt in the 2800-3200 cm⁻¹ region.

3.2.2. Other Benzoxazine Derivatives

Comparison with other benzoxazine derivatives can help confirm the presence of the core benzoxazine structure. For example, the characteristic C-O-C stretching and the out-of-plane bending of the benzene ring attached to the oxazine ring should be present in all related compounds.[7][9][10] Differences will arise from the specific substituents on the benzoxazine ring.

Visualizing the Workflow and Structure

4.1. Experimental Workflow

The following diagram illustrates the workflow for obtaining and analyzing the FTIR spectrum.

FTIR_Workflow cluster_prep Instrument Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Power On & Equilibrate B Purge Sample Compartment A->B C Clean ATR Crystal D Acquire Background Spectrum C->D E Apply Sample to Crystal D->E F Acquire Sample Spectrum E->F G ATR & Baseline Correction H Peak Identification G->H I Compare with Reference Data H->I J Final Report I->J cluster_prep cluster_prep cluster_acq cluster_acq cluster_prep->cluster_acq cluster_proc cluster_proc cluster_acq->cluster_proc

Caption: Workflow for FTIR analysis.

4.2. Molecular Structure

The structure of 3,4-dihydro-2H-1,4-benzoxazin-2-ylmethanol hydrochloride is shown below.

Caption: Chemical structure of the target compound.

Conclusion

While a definitive, publicly available FTIR reference spectrum for 3,4-dihydro-2H-1,4-benzoxazin-2-ylmethanol hydrochloride is currently elusive, this guide provides a robust framework for its characterization. By following the detailed experimental protocol, researchers can obtain a high-quality spectrum. The subsequent interpretation, guided by the expected absorption bands and comparison with relevant alternatives, allows for a confident structural elucidation. It is imperative to complement FTIR analysis with other analytical techniques such as NMR and mass spectrometry for unambiguous compound identification. This multi-faceted approach ensures the scientific rigor required in drug discovery and development.

References

  • Synthesis and Characterization of Bio‐based Polybenzoxazine Hybrids From Vanillin, Thymol, and Carvacrol - PMC. (2025). Available at: [Link]

  • EPA - TTN EMC - Spectral Database - Fourier Transform Infrared (FTIR) Reference Spectra. (1993). Available at: [Link]

  • ART-FTIR Spectral Libraries. Available at: [Link]

  • N-Activated 1,3-Benzoxazine Monomer as a Key Agent in Polybenzoxazine Synthesis | Macromolecules - ACS Publications. (2020). Available at: [Link]

  • FTIR spectra of benzoxazine monomers (a) and polymers (b). - ResearchGate. Available at: [Link]

  • Benzoxazines with enhanced thermal stability from phenolated organosolv lignin. (2016). Available at: [Link]

  • FTIR spectra of benzoxazine monomers | Download Scientific Diagram - ResearchGate. Available at: [Link]

  • FTIR spectra, IR spectra libraries. Available at: [Link]

  • FTIR and Raman Spectral Libraries | FDM. Available at: [Link]

  • (3,4-dihydro-2h-1,4-benzoxazin-2-yl)methanol hydrochloride - PubChemLite. Available at: [Link]

  • INFRARED REFERENCE SPECTRA. Available at: [Link]

  • (3,4-dihydro-2H-1,4-benzoxazin-2-yl)methanol hydrochloride - NextSDS. Available at: [Link]

  • Synthesis of 3,4-Dihydro-2H-1,4-benzoxazines - Organic Chemistry Portal. Available at: [Link]

  • SYNTHESIS AND REACTIONS OF 3,4-DIHYDRO-2H-1,4-BENZOXAZINE DERIVATIVES - Semantic Scholar. Available at: [Link]

  • 3,4-Dihydro-2H-1,4-benzoxazine | C8H9NO | CID 585096 - PubChem. Available at: [Link]

Sources

Validation

Comparative Cytotoxicity of 3,4-Dihydro-2H-1,4-benzoxazin-2-ylmethanol Hydrochloride and Its Analogs: A Preclinical Guide

As a Senior Application Scientist in early-stage oncology drug discovery, evaluating the structural determinants of cytotoxicity is critical. The compound 3,4-dihydro-2H-1,4-benzoxazin-2-ylmethanol hydrochloride (CAS 906...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in early-stage oncology drug discovery, evaluating the structural determinants of cytotoxicity is critical. The compound 3,4-dihydro-2H-1,4-benzoxazin-2-ylmethanol hydrochloride (CAS 90609-95-3) is widely recognized as a versatile synthetic building block 1[1]. While this base hydrochloride salt exhibits minimal direct antiproliferative activity, it serves as the foundational scaffold for designing highly potent anticancer agents.

By rationally modifying this scaffold—specifically through halogenation, methylation, or hybridization with purine moieties—we can drastically shift its biological behavior from a passive structural intermediate to an active inducer of membrane permeabilization and kinase inhibition 2[2]. This guide objectively compares the cytotoxicity of the baseline scaffold against its advanced analogs and provides self-validating experimental workflows for preclinical evaluation.

Comparative Cytotoxicity Profiling

The biological activity of benzoxazine derivatives is heavily dictated by their substitution patterns. The unmodified 3,4-dihydro-2H-1,4-benzoxazin-2-ylmethanol hydrochloride lacks the lipophilicity and steric bulk required to engage intracellular targets or disrupt lipid bilayers. However, synthesizing benzoxazine-purine hybrids or introducing electron-withdrawing groups (e.g., bromine) at the 6-position of the benzoxazine ring significantly enhances cytotoxicity against solid tumor models like MCF-7 (breast) and HCT-116 (colon) 3[3].

Table 1: In Vitro Antiproliferative Activity (IC₅₀) of Benzoxazine Analogs
Compound / ScaffoldMCF-7 (Breast) IC₅₀HCT-116 (Colon) IC₅₀Primary Mechanism of Action
3,4-dihydro-2H-1,4-benzoxazin-2-ylmethanol HCl > 50 µM (Baseline)> 50 µM (Baseline)Inactive Precursor Scaffold
Benzoxazine-Purine Hybrid (Derivative 2) 2.27 µM4.44 µMMembrane Permeability / Kinase (HER2) Inhibition
6-Methyl Benzoxazine Analog (Derivative 12) 3.39 µM5.20 µMApoptosis / Cell Cycle Arrest
6-Bromo Benzoxazine Analog (Derivative 9) 4.06 µM7.31 µMApoptosis / Cell Cycle Arrest
Benzoxazine-3-one Derivative (BONC-013) ~0.6 µM (Enzyme)N/ATopoisomerase I Poisoning

Data synthesized from recent structure-activity relationship (SAR) studies on substituted benzoxazines 2[2], 4[4], and 5[5].

Mechanistic Pathway Analysis

The transition from the inert hydrochloride scaffold to highly cytotoxic analogs involves divergent mechanisms. Advanced derivatives, such as Compound 2b and 4b, exhibit dual capabilities: they trigger non-inflammatory cell death via kinase inhibition (e.g., HER2 and JNK1) while simultaneously inducing rapid inflammatory cell death by physically disrupting cell membrane permeability 4[4].

Cytotoxicity_Pathways Base 3,4-dihydro-2H-1,4-benzoxazin-2-ylmethanol HCl (Precursor Scaffold) Sub1 Halogen/Methyl Substitution (e.g., 6-Bromo analogs) Base->Sub1 Structural Modification Sub2 Purine Hybridization (e.g., Derivative 2) Base->Sub2 Mech1 Membrane Permeabilization Sub1->Mech1 Sub2->Mech1 Mech2 Kinase Inhibition (HER2/JNK1) Sub2->Mech2 Out1 Non-Inflammatory Cell Death (Apoptosis) Mech1->Out1 Out2 Inflammatory Cell Death (Necrosis/Pyroptosis) Mech1->Out2 Mech2->Out1

Mechanistic divergence of benzoxazine analogs from baseline scaffold to targeted cell death.

Experimental Protocols: Self-Validating Cytotoxicity Workflows

To accurately assess the cytotoxicity of these analogs, standard viability assays (like MTT) are insufficient on their own. Because specific benzoxazine-purine hybrids induce membrane permeabilization 3[3], relying solely on metabolic readouts can confound early apoptosis with rapid necrotic rupture.

Below is a self-validating, multiplexed protocol designed to distinguish between metabolic inhibition and structural membrane damage.

Protocol: Multiplexed MTT Viability & LDH Release Assay

Scientist’s Rationale: By multiplexing MTT (mitochondrial metabolism) with LDH (Lactate Dehydrogenase) release from the same well, we create an internal validation loop. If a compound shows a sharp drop in MTT signal without a corresponding spike in LDH, the mechanism is likely cytostatic (e.g., cell cycle arrest). If LDH spikes concurrently, the compound is actively lysing the membrane.

Step 1: Cell Synchronization and Seeding

  • Harvest MCF-7 and HCT-116 cells at 80% confluency.

  • Seed cells at 5×103 cells/well in a 96-well plate using 100 µL of complete DMEM medium.

  • Incubate for 24 hours at 37°C, 5% CO₂. Causality: Synchronizing the cells ensures that the baseline metabolic state is uniform, preventing artificially skewed IC₅₀ values caused by varying replication phases.

Step 2: Compound Dosing & Internal Controls

  • Prepare serial dilutions (0.1 µM to 50 µM) of the synthesized benzoxazine analogs.

  • Critical Control: Include wells dosed with the unmodified 3,4-dihydro-2H-1,4-benzoxazin-2-ylmethanol hydrochloride at identical concentrations. Causality: Using the base hydrochloride salt as a negative structural control definitively proves that observed cytotoxicity is an emergent property of the specific functional group modifications (e.g., purine rings), rather than an inherent toxicity of the benzoxazine core itself.

Step 3: Multiplexed Readout (48 Hours Post-Treatment)

  • LDH Assay (Membrane Integrity): Gently centrifuge the 96-well plate at 250 x g for 5 minutes. Transfer 50 µL of the supernatant to a fresh plate. Add 50 µL of LDH reaction mix and incubate in the dark for 30 minutes. Measure absorbance at 490 nm.

  • MTT Assay (Metabolic Viability): To the original plate containing the remaining cells, add 10 µL of MTT reagent (5 mg/mL) per well. Incubate for 3 hours. Solubilize the resulting formazan crystals with 100 µL DMSO and read absorbance at 570 nm. Causality: This dual-readout system self-validates the mechanism. Compounds like Derivative 2 will show high LDH release at their MTT IC₅₀, confirming membrane disruption as the primary driver of cell death 4[4].

References

  • Benzoxazine–Purine Hybrids as Antiproliferative Agents: Rational Design and Divergent Mechanisms of Action.NIH / PMC.
  • New substituted benzoxazine derivatives as potent inducers of membrane permeability and cell death.PubMed.
  • New substituted benzoxazine derivatives as potent inducers of membrane permeability and cell death (Extended Data).ResearchGate.
  • 3,4-Dihydro-2H-1,4-benzoxazin-2-ylmethanol hydrochloride (CAS 90609-95-3) Product Specifications.Sapphire Bioscience.
  • Benzoxazines as new human topoisomerase I inhibitors and potential poisons.ResearchGate.

Sources

Comparative

A Comparative Guide to the Cross-Validation of HPLC and GC-MS Methods for the Analysis of 3,4-dihydro-2H-1,4-benzoxazin-2-ylmethanol hydrochloride

Introduction 3,4-dihydro-2H-1,4-benzoxazin-2-ylmethanol hydrochloride is a heterocyclic compound belonging to the benzoxazine family. This structural motif is a key scaffold in medicinal chemistry, appearing in a variety...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

3,4-dihydro-2H-1,4-benzoxazin-2-ylmethanol hydrochloride is a heterocyclic compound belonging to the benzoxazine family. This structural motif is a key scaffold in medicinal chemistry, appearing in a variety of biologically active molecules.[1] As with any active pharmaceutical ingredient (API), the development of robust, accurate, and reliable analytical methods for its quantification and impurity profiling is paramount to ensuring product quality and patient safety. The two most powerful and ubiquitous chromatographic techniques in the pharmaceutical industry are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).[2][3]

This guide provides an in-depth, objective comparison of HPLC and GC-MS for the analysis of 3,4-dihydro-2H-1,4-benzoxazin-2-ylmethanol hydrochloride. We will move beyond a simple listing of pros and cons to explain the fundamental physicochemical principles that dictate the suitability of each technique. This analysis is grounded in the validation framework established by the International Council for Harmonisation (ICH) Q2(R2) guidelines, which ensures that an analytical procedure is fit for its intended purpose.[4][5] Our objective is to empower researchers, scientists, and drug development professionals to make informed decisions when selecting and validating analytical methods for this and structurally similar compounds.

Physicochemical Landscape of the Analyte: The Decisive Factor

The choice between HPLC and GC is fundamentally dictated by the analyte's physicochemical properties, primarily its volatility and thermal stability.[6][7] 3,4-dihydro-2H-1,4-benzoxazin-2-ylmethanol hydrochloride possesses several structural features that make it a challenging candidate for direct GC analysis:

  • Polar Functional Groups: The presence of a hydroxyl (-OH) group and a secondary amine (-NH-) within the benzoxazine ring, which is protonated as a hydrochloride salt, leads to strong intermolecular hydrogen bonding. This significantly reduces volatility.

  • Thermal Lability: Compounds with such functional groups are often susceptible to thermal degradation at the high temperatures required for GC analysis.

  • Non-Volatile Nature: As a salt with a moderate molecular weight, the compound is a solid at room temperature and does not readily vaporize without decomposition.

These characteristics strongly suggest that HPLC, which analyzes samples in a liquid phase at or near ambient temperature, is the more direct and suitable method.[2][7] GC analysis, while possible, would necessitate a chemical derivatization step to mask the polar functional groups and enhance volatility.[8][9]

Method 1: High-Performance Liquid Chromatography (HPLC-UV)

HPLC is the undisputed "workhorse" for routine pharmaceutical analysis, including assays, impurity testing, and stability studies.[6] Its strength lies in its ability to separate a wide range of non-volatile and thermally sensitive compounds.[2]

Expertise & Rationale: Why This HPLC Approach?

We selected a reversed-phase HPLC (RP-HPLC) method with UV detection. This is the most common chromatographic mode for pharmaceutical analysis due to its versatility in separating moderately polar to non-polar compounds. A C18 column is chosen for its robust hydrophobic retention of the benzoxazine core. The mobile phase, a buffered solution of acetonitrile, is designed to ensure good peak shape and resolution. The buffer is critical for controlling the ionization state of the amine hydrochloride, preventing peak tailing and ensuring reproducible retention times.

Experimental Protocol: HPLC
  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, thermostatted column compartment, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Sample Preparation:

    • Standard Stock Solution (1 mg/mL): Accurately weigh 25 mg of 3,4-dihydro-2H-1,4-benzoxazin-2-ylmethanol hydrochloride reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water.

    • Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to final concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase: A) 20 mM Ammonium Acetate in water, pH adjusted to 4.5 with acetic acid; B) Acetonitrile.

    • Gradient: 70% A / 30% B, hold for 10 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 240 nm.

    • Injection Volume: 10 µL.

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing P1 Weigh Reference Standard & Sample P2 Dissolve in Acetonitrile/Water P1->P2 P3 Prepare Dilutions with Mobile Phase P2->P3 A1 Inject 10 µL into HPLC System P3->A1 A2 Separation on C18 Column (Isocratic, 30°C) A1->A2 A3 UV Detection at 240 nm A2->A3 D1 Integrate Peak Area A3->D1 D2 Construct Calibration Curve D1->D2 D3 Quantify Analyte Concentration D2->D3 GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing P1 Evaporate Sample to Dryness P2 Add Pyridine & BSTFA Reagent P1->P2 P3 Heat at 70°C for 30 min P2->P3 A1 Inject 1 µL into GC Inlet (270°C) P3->A1 A2 Separation on DB-5ms (Temp. Program) A1->A2 A3 EI Ionization (70 eV) & Mass Analysis A2->A3 D1 Extract Ion Chromatograms A3->D1 D2 Identify via Mass Spectrum D1->D2 D3 Quantify using SIM mode D2->D3

Sources

Safety & Regulatory Compliance

Safety

3,4-dihydro-2H-1,4-benzoxazin-2-ylmethanol hydrochloride proper disposal procedures

Standard Operating Procedure: Safe Handling and Disposal of 3,4-Dihydro-2H-1,4-benzoxazin-2-ylmethanol Hydrochloride As a Senior Application Scientist, I have designed this protocol to provide rigorous, self-validating g...

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Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure: Safe Handling and Disposal of 3,4-Dihydro-2H-1,4-benzoxazin-2-ylmethanol Hydrochloride

As a Senior Application Scientist, I have designed this protocol to provide rigorous, self-validating guidance for the disposal of 3,4-dihydro-2H-1,4-benzoxazin-2-ylmethanol hydrochloride. This bicyclic heterocyclic compound is a highly valuable building block in drug discovery, particularly in fragment-based screening for oncogenic targets such as the SHP2 phosphatase[1].

However, because it is supplied as an organic hydrochloride salt, its disposal requires precise logistical planning. The presence of an organic amine (a weak base) paired with an inorganic chloride counterion dictates complex phase-partitioning behavior and specific routing requirements in hazardous waste streams[2].

Waste Classification Logic & Causality

Proper disposal of organic hydrochloride salts hinges on understanding the interplay between the organic skeleton and the halogen counterion.

  • The Halogenation Distinction: The organic benzoxazine framework contains only carbon, hydrogen, nitrogen, and oxygen. However, the stoichiometric chloride ion means the bulk solid contains approximately 17.6% chlorine by weight. According to the Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) guidelines, high halogen content in organic waste streams can cause severe corrosion in incinerators and promote the formation of toxic dioxins[3]. Therefore, bulk solid waste must be routed to facilities equipped with caustic scrubbing systems[4].

  • Phase Partitioning & Solubility: In acidic or neutral aqueous solutions, the compound exists as a highly water-soluble protonated cation. Neutralizing the solution (pH > 8) deprotonates the amine, generating the lipophilic free base. This fundamental shift drastically reduces aqueous solubility, causing the free base to precipitate. This necessitates a liquid-liquid extraction prior to final waste segregation to prevent biologically active organics from entering the municipal sewer system[5].

Quantitative Data Summary: Physicochemical & Disposal Parameters

ParameterValue / DescriptionOperational Impact on Disposal
Chemical Formula C9H12ClNO2 (HCl Salt)Contains stoichiometric chlorine; impacts incinerator routing.
Molecular Weight 201.65 g/mol High organic mass provides excellent fuel value (BTU) for incineration[3].
Physical State Solid (White to off-white powder)Prone to aerosolization during spills; requires wet-wipe cleanup.
Aqueous Solubility High (at pH < 6)Readily dissolves in water; cannot be sewered without EHS approval[5].
pKa (Estimated) ~6.5 - 7.5 (Amine conjugate acid)Neutralization to pH > 8 precipitates the lipophilic free base.
Halogen Content ~17.6% by weight (Solid form)Exceeds the 5% threshold; bulk solid must be treated as halogen-containing[5].

Step-by-Step Disposal Protocols

Protocol A: Solid Waste Disposal (Unused Reagent or Spill Residue)

Objective: Safely package solid hydrochloride salts for high-temperature RCRA incineration.

  • Containment: Transfer the solid waste into a wide-mouth, High-Density Polyethylene (HDPE) container. HDPE is preferred over glass to prevent hazardous breakage during transport.

  • Segregation: Do not mix solid organic salts with strong oxidizers (e.g., nitrates, peroxides) or strong inorganic bases, as localized acid-base reactions can generate dangerous heat[2].

  • Labeling: Affix a hazardous waste tag immediately. Clearly state: "Toxic Solid Waste - Organic Hydrochloride Salt (Contains ~17% Halogen)". This specific notation alerts the disposal facility to route the container to an incinerator equipped with caustic scrubbing systems to neutralize HCl gas generated during combustion[3][4].

Protocol B: Aqueous Reaction Waste & Neutralization

Objective: Neutralize acidic aqueous waste and isolate the organic fraction to prevent the sewering of biologically active compounds.

  • Initial Assessment: Measure the pH of the aqueous waste containing the dissolved salt. Due to the hydrochloride nature, it will typically be acidic (pH 3-5).

  • Neutralization (Self-Validating Step): Slowly add a saturated solution of Sodium Bicarbonate (NaHCO3) or 1M Sodium Hydroxide (NaOH) while stirring vigorously. Continue until the pH stabilizes between 7.0 and 8.0[5].

    • Mechanistic Insight: As the pH rises, the protonated benzoxazinium ion is converted to the free base. Validation: You will visually observe the solution becoming cloudy as the lipophilic free base precipitates out of the aqueous phase.

  • Extraction: Add an equal volume of Ethyl Acetate (EtOAc) to the neutralized aqueous mixture. Transfer to a separatory funnel, shake thoroughly, and vent to release any CO2 gas (if NaHCO3 was used).

  • Separation & Routing:

    • Route the organic layer (containing the benzoxazine free base) to the Non-Halogenated Organic Waste stream[5].

    • Route the aqueous layer (now containing only harmless NaCl and water) to the Aqueous Hazardous Waste stream[5].

Protocol C: Organic Solvent Waste

Objective: Classify solvent waste based on the primary carrier solvent and total halogen threshold.

  • If the compound is dissolved in a halogenated solvent (e.g., Dichloromethane, Chloroform), route the entire mixture to the Halogenated Organic Waste carboy[2][5].

  • If dissolved in a non-halogenated solvent (e.g., Methanol, DMSO), route to the Non-Halogenated Organic Waste carboy, provided the total halogen content of the carboy remains below the 5% regulatory threshold[5].

Spill Response & Decontamination Workflow

  • Isolation: Restrict access to the spill area. Don appropriate PPE (nitrile gloves, safety goggles, and a lab coat).

  • Dry Cleanup: For solid spills, avoid sweeping with a stiff brush, which generates inhalable dust. Instead, use a disposable plastic scoop to carefully collect the bulk powder into an HDPE container.

  • Wet Decontamination: Because the hydrochloride salt is highly water-soluble, dampen a heavy-duty paper towel with deionized water and wipe the affected surface. Follow with a secondary wipe using 70% Ethanol to capture any residual free base that may have formed.

  • Disposal: Place all contaminated scoops, paper towels, and gloves into a transparent, sealable plastic bag. Label as solid hazardous waste and dispose of via Protocol A.

Waste Stream Decision Logic

WasteDisposal Start Waste Generation: 3,4-dihydro-2H-1,4-benzoxazin- 2-ylmethanol HCl State What is the physical state of the waste? Start->State Solid Solid Powder (Unused Reagent / Spill) State->Solid Liquid Liquid Solution (Reaction / Wash) State->Liquid SolidBin Solid Hazardous Waste (Route to RCRA Incinerator) Solid->SolidBin Solvent What is the primary carrier solvent? Liquid->Solvent Aqueous Aqueous / Acidic (pH < 7) Solvent->Aqueous Organic Organic Solvent Solvent->Organic Neutralize Neutralize to pH 7-8 (Precipitates Free Base) Aqueous->Neutralize HalogenCheck Is the solvent halogenated? Organic->HalogenCheck Extract Extract with EtOAc Neutralize->Extract AqueousBin Aqueous Waste Stream (Contains NaCl) Extract->AqueousBin Aqueous Layer Extract->HalogenCheck Organic Layer HaloYes Yes (e.g., DCM, Chloroform) HalogenCheck->HaloYes HaloNo No (e.g., MeOH, EtOAc) HalogenCheck->HaloNo HaloBin Halogenated Organic Waste HaloYes->HaloBin NonHaloBin Non-Halogenated Organic Waste (Ensure <5% Halogen) HaloNo->NonHaloBin

Fig 1: Algorithmic decision tree for the segregation and disposal of benzoxazine hydrochloride waste.

References

  • Source: bham.ac.
  • Source: nipissingu.
  • Source: uwosh.
  • Source: epa.
  • Source: epa.

Sources

Handling

A Senior Application Scientist's Guide to Handling 3,4-dihydro-2H-1,4-benzoxazin-2-ylmethanol hydrochloride

This document provides essential safety and logistical protocols for the handling of 3,4-dihydro-2H-1,4-benzoxazin-2-ylmethanol hydrochloride (CAS No. 90609-95-3).

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Author: BenchChem Technical Support Team. Date: March 2026

This document provides essential safety and logistical protocols for the handling of 3,4-dihydro-2H-1,4-benzoxazin-2-ylmethanol hydrochloride (CAS No. 90609-95-3). As a novel heterocyclic compound, its toxicological properties are not exhaustively documented. Therefore, a conservative and rigorous approach to safety is mandatory to protect researchers and ensure the integrity of experimental outcomes. This guide is built on a foundation of established safety principles for handling analogous chemical structures and potent research compounds.

Hazard Profile and Risk Assessment

Understanding the inherent risks of a compound is the first step in developing a robust safety protocol. Based on available data, 3,4-dihydro-2H-1,4-benzoxazin-2-ylmethanol hydrochloride is classified with several key hazards that dictate our handling strategy.

The primary physical form of this compound is a solid powder. This presents a significant risk of aerosolization during handling (e.g., weighing, transferring, preparing solutions), leading to potential inhalation and dermal exposure. The hazard classifications below form the causal basis for the specific personal protective equipment (PPE) and engineering controls mandated in this guide.

Hazard ClassificationHazard CodeImplication for Handling
Acute Toxicity (Oral, Dermal, Inhalation)H302 + H312 + H332Harmful if swallowed, in contact with skin, or if inhaled. This necessitates a multi-layered approach to prevent all routes of exposure, with a primary focus on respiratory and skin protection.[1]
Skin IrritationH315Causes skin irritation. Direct contact must be avoided through proper glove selection and body protection.[1]
Eye IrritationH319Causes serious eye irritation. Mandates the use of sealed eye protection to prevent contact with airborne particles or splashes.[1]
Specific Target Organ Toxicity (Single Exposure)H336May cause drowsiness or dizziness. This underscores the importance of effective ventilation and respiratory protection to prevent inhalation.[1]

Mandatory Personal Protective Equipment (PPE) Protocol

A comprehensive PPE strategy is the most critical barrier between the researcher and the chemical. The following equipment is mandatory for all procedures involving this compound. The rationale for each piece of equipment is directly linked to the identified hazards.

Body AreaRecommended PPEStandard/SpecificationCausality: Why This PPE is Essential
Eyes/Face Tightly fitting chemical safety goggles with side-shields. A face shield should be worn over goggles during procedures with a high risk of splashes or aerosol generation.Conforming to EN 166 (EU) or OSHA 29 CFR 1910.133 (US).[2][3]The H319 classification indicates a risk of serious eye irritation. Goggles provide a seal against airborne powder, while a face shield offers a broader barrier against splashes.
Hands Double gloving with chemical-resistant nitrile gloves.Gloves must satisfy specifications of EU Directive 89/686/EEC and standard EN 374.[2][3]The compound is classified as harmful via dermal contact (H312) and a skin irritant (H315). Double gloving provides redundant protection and a safe method for removing the outer, potentially contaminated layer.[4]
Body A clean, buttoned lab coat is the minimum requirement. For weighing or handling larger quantities, disposable, impervious coveralls are recommended over personal clothing.N/ATo prevent contamination of skin and personal clothing from powders or splashes.[5][6]
Respiratory All handling of the solid compound must occur within a certified chemical fume hood or other ventilated enclosure. If significant dust is generated, a NIOSH-approved respirator is required.Follow OSHA respirator regulations (29 CFR 1910.134).[7]This is the most critical control to mitigate the acute inhalation toxicity (H332) and potential for central nervous system effects (H336).[1] Engineering controls are the primary defense, with respirators as an essential secondary measure.
Feet Closed-toe, liquid-resistant shoes.N/AStandard laboratory practice to protect against spills and falling objects.[3][8]

Operational Plan: A Step-by-Step Handling Workflow

Adherence to a systematic workflow is essential to minimize exposure and prevent contamination.

3.1. Preparation and Engineering Controls

  • Designated Area: All work with this compound must be conducted in a designated, clearly marked area, such as a chemical fume hood.[4]

  • Ventilation: Before starting, verify that the chemical fume hood has a current certification and is functioning correctly.

  • Assembly: Place all necessary equipment (spatulas, weigh boats, vials, solvents) inside the fume hood before introducing the compound. This minimizes air turbulence from moving items in and out of the hood.

  • Waste: Prepare a designated, labeled hazardous waste container within the hood for all contaminated disposables.

3.2. Experimental Protocol: PPE Donning and Doffing

A strict sequence must be followed to ensure safety.

Donning (Putting On) Sequence:

  • Lab Coat or Coveralls

  • Inner Gloves

  • Outer Gloves (cuffs pulled over the sleeves of the lab coat)

  • Safety Goggles

  • Face Shield (if required)

Doffing (Taking Off) Sequence:

  • Outer Gloves: Remove the outer layer of gloves, peeling them off so they are inside-out. Dispose of them in the designated waste container.

  • Face Shield/Goggles: Remove from the back of the head forward.

  • Lab Coat/Coveralls: Remove by rolling it down and away from the body, ensuring the contaminated exterior is folded inward.

  • Inner Gloves: Remove the final pair of gloves, again, inside-out.

  • Hand Washing: Immediately wash hands thoroughly with soap and water.[9][10]

Emergency and Disposal Plans

4.1. Accidental Exposure

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention.[11]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention.[2]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[11]

4.2. Spill Response

  • Evacuate personnel from the immediate area.

  • Wearing full PPE, gently cover the spill with an inert absorbent material (e.g., vermiculite or sand) to avoid raising dust.[4]

  • Collect the material using spark-proof tools and place it into a suitable, closed, and labeled container for disposal.[2][11]

  • Decontaminate the spill area with an appropriate solvent and wash thoroughly.

4.3. Waste Disposal Plan

  • Chemical Waste: All surplus material and contaminated solutions must be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Contaminated Materials: All disposable PPE (gloves, gowns), weigh boats, and other materials that have come into contact with the compound are considered hazardous waste. They must be collected in a sealed container.[12]

  • Disposal Method: The material and its container must be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing. Do not discharge to sewer systems or the environment.[2][11]

Safe Handling Workflow Diagram

The following diagram illustrates the logical progression of a safe handling operation, from initial preparation to final disposal.

G cluster_prep Phase 1: Preparation cluster_ppe Phase 2: Protection cluster_handling Phase 3: Operation cluster_post Phase 4: Completion A Hazard Assessment & Protocol Review B Prepare Designated Area (Fume Hood) A->B C Assemble All Equipment & Waste Containers B->C D Don PPE (Correct Sequence) C->D E Handle Chemical (Weighing, Transfer) D->E F Perform Experiment E->F G Decontaminate Work Surface & Equipment F->G H Doff PPE (Correct Sequence) G->H I Segregate & Seal Hazardous Waste H->I J Thoroughly Wash Hands I->J K Waste Disposal I->K Final Disposal via Licensed Vendor

Caption: Workflow for safe handling of 3,4-dihydro-2H-1,4-benzoxazin-2-ylmethanol hydrochloride.

References

  • (3,4-dihydro-2H-1,4-benzoxazin-2-yl)methanol hydrochloride - Hazard Classifications. NextSDS. [Link]

  • MSDS of 3,4-Dihydro-2H-benzo[b][2][3]oxazin-8-ol. Capot Chemical. [Link]

  • SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific. [Link]

  • Personal Protective Equipment for Use in Handling Hazardous Drugs. Centers for Disease Control and Prevention. [Link]

  • RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. Utah State University. [Link]

  • Institute of Organic Chemistry University of Vienna Safety Regulations. University of Vienna. [Link]

  • SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific. [Link]

  • Laboratory Safety Guidelines. ETH Zurich. [Link]

  • GENERAL RULES TO OPERATE SAFELY IN A CHEMICAL LABORATORY. University of Bologna. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,4-dihydro-2H-1,4-benzoxazin-2-ylmethanol hydrochloride
Reactant of Route 2
3,4-dihydro-2H-1,4-benzoxazin-2-ylmethanol hydrochloride
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